Dicetyl succinate
Description
Structure
2D Structure
Properties
CAS No. |
4219-53-8 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
dihexadecyl butanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
LMBSJQLSUSUWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Dicetyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of dicetyl succinate (dihexadecyl butanedioate), a long-chain aliphatic diester. While specific experimental data for this compound is not extensively available in published literature, this document outlines the probable synthesis methodologies and expected characterization profiles based on established principles of organic chemistry and analysis of analogous long-chain esters.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid (succinic acid) with an alcohol (cetyl alcohol).[1][2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by removing water as it is formed or by using an excess of one of the reactants.[2][3]
Reaction Scheme
Experimental Protocol: Fischer Esterification
The following is a generalized protocol for the synthesis of this compound via Fischer esterification.
Materials:
-
Succinic acid
-
Cetyl alcohol (1-hexadecanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[1][2]
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a molar excess of cetyl alcohol (e.g., 2.2 equivalents).
-
Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% of sulfuric acid or p-toluenesulfonic acid).[2]
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the pure this compound.
Physicochemical and Quantitative Data
The following table summarizes the known and estimated quantitative data for this compound.
| Property | Value | Reference/Note |
| Molecular Formula | C₃₆H₇₀O₄ | [4] |
| Molecular Weight | 566.9 g/mol | [4] |
| IUPAC Name | dihexadecyl butanedioate | [4] |
| Theoretical Yield | Dependent on limiting reagent | Calculated based on stoichiometry |
| Melting Point | Estimated to be in the range of 60-80 °C | Based on the melting points of similar long-chain wax esters.[5][6] |
| Appearance | Waxy solid at room temperature (expected) | Inferred from the properties of long-chain esters.[5] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of the ester.
-
δ ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).[7][8][9]
-
δ ~2.60 ppm (singlet): Protons of the two equivalent methylene groups from the succinate backbone (-OOC-CH₂ -CH₂ -COO-).
-
δ ~1.60 ppm (quintet): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂ -).
-
δ ~1.25 ppm (broad singlet): A large signal corresponding to the numerous methylene protons of the cetyl chains.
-
δ ~0.88 ppm (triplet): Protons of the terminal methyl groups of the cetyl chains (-CH₂-CH₃ ).[9]
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl and aliphatic carbons.
-
δ ~172 ppm: Carbonyl carbon of the ester group (C =O).
-
δ ~65 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).
-
δ ~30-32 ppm: Methylene carbons of the succinate backbone and the cetyl chains.
-
δ ~22-29 ppm: Other methylene carbons of the cetyl chains.
-
δ ~14 ppm: Terminal methyl carbon of the cetyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference/Note |
| ~2920, ~2850 | C-H stretching (alkane) | Strong | |
| ~1735-1750 | C=O stretching (ester) | Strong | Characteristic for aliphatic esters.[10][11][12] |
| ~1465 | C-H bending (alkane) | Medium | |
| ~1300-1000 | C-O stretching (ester) | Strong | Two distinct bands are expected for the C-O bonds.[10][12] |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 566.9) may be observed, though it might be weak in electron ionization (EI) mass spectrometry for long-chain esters.[13]
-
Fragmentation: Common fragmentation patterns for long-chain diesters include cleavage at the ester linkage.[14][15] Expected fragments for this compound would result from the loss of one of the cetyl groups or the succinate moiety.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow of the characterization process for this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. This compound | C36H70O4 | CID 3572854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. youtube.com [youtube.com]
- 14. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: Thermal Stability and Degradation Profile of Dicetyl Succinate
A comprehensive review of the available scientific literature reveals a significant gap in the publicly accessible data regarding the specific thermal stability and degradation profile of Dicetyl Succinate. While this long-chain diester of succinic acid and cetyl alcohol finds application in various industries, including cosmetics and materials science, detailed experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) remains largely unpublished in the sources accessed.
This guide, therefore, addresses the topic by outlining the expected thermal behavior of analogous chemical structures and detailing the standard methodologies employed for such analyses. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the thermal properties of this compound.
General Thermal Behavior of Long-Chain Aliphatic Esters
This compound, being a high molecular weight aliphatic ester, is anticipated to exhibit relatively high thermal stability. The degradation of such esters typically proceeds through a multi-step process initiated by the cleavage of the ester bond. The likely degradation pathway would involve the initial formation of succinic anhydride and cetyl alcohol, or the elimination of a cetene molecule and the formation of a carboxylic acid group. At higher temperatures, further decomposition of these initial products would occur, leading to the formation of smaller volatile molecules.
Factors influencing the thermal stability of long-chain esters include:
-
Chain Length: Longer alkyl chains generally increase the boiling point and can influence the degradation mechanism.
-
Presence of Unsaturation: Double or triple bonds in the alkyl chains can lower the thermal stability.
-
Branching: Branched alkyl chains can also affect the degradation pathway and stability.
-
Atmosphere: The presence of oxygen will typically lead to oxidative degradation at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and degradation profile of this compound, the following standard experimental techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).
-
The crucible is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen for pyrolysis studies or air for oxidative degradation studies, with a constant flow rate (e.g., 20-50 mL/min).
-
The instrument continuously records the sample's mass as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and any other phase transitions of the material.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, for example, heating from room temperature to a point above its expected melting point at a constant rate (e.g., 5-10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.
Data Presentation
While no specific quantitative data for this compound was found, the results from the aforementioned experiments would typically be summarized in tables for clear comparison.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) | Atmosphere |
| Onset Decomposition Temperature (Tonset) | - | Nitrogen |
| Temperature at 5% Weight Loss (T5%) | - | Nitrogen |
| Temperature at 10% Weight Loss (T10%) | - | Nitrogen |
| Peak Degradation Temperature (Tpeak) | - | Nitrogen |
| Residual Mass at 600 °C (%) | - | Nitrogen |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | - |
| Heat of Fusion (ΔHf) | - |
| Crystallization Temperature (Tc) | - |
| Heat of Crystallization (ΔHc) | - |
Visualization of Experimental Workflow
The logical flow of a thermal analysis study can be represented as follows:
Caption: Workflow for the thermal analysis of this compound.
Postulated Degradation Pathway
Based on the general chemistry of ester pyrolysis, a simplified potential degradation pathway for this compound is proposed below. This would require experimental validation, for instance, by analyzing the evolved gases from a TGA experiment using mass spectrometry (TGA-MS).
Caption: Postulated initial degradation pathways for this compound.
An In-depth Technical Guide to the Anticipated Crystal Structure and Polymorphism of Dicetyl Succinate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, no experimental crystal structure for dicetyl succinate has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available. Similarly, specific studies on the polymorphism of this compound are not present in the peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the known principles of crystallography and solid-state chemistry of analogous long-chain esters and aliphatic compounds. The experimental protocols described are predictive and intended to serve as a foundational methodology for future research in this area.
Introduction
This compound (dihexadecyl butanedioate) is a diester of succinic acid and cetyl alcohol. Its molecular structure, characterized by a polar core and two long, nonpolar alkyl chains, suggests its potential utility in various applications, including as a lipid-based drug delivery excipient, a phase-change material, or a texturizing agent in cosmetics and pharmaceuticals. The solid-state properties of such a material, governed by its crystal structure and polymorphic behavior, are critical to its performance, stability, and processability.
This technical guide consolidates the theoretical and practical considerations for investigating the crystal structure and polymorphism of this compound. It draws upon data from structurally related long-chain esters and wax esters to predict the likely crystallographic characteristics and provides detailed experimental workflows for their empirical determination.
Predicted Crystallographic and Thermal Properties
The crystallographic and thermal properties of long-chain aliphatic esters are predominantly influenced by the packing of their alkyl chains. Van der Waals interactions are the primary drivers of the crystal lattice formation.
Based on analogous long-chain esters, this compound is expected to crystallize in a layered structure. The molecules are likely to align in a parallel fashion, with the long cetyl chains dictating the packing arrangement. The crystal system is anticipated to be monoclinic or orthorhombic, which are common for such aliphatic compounds.
Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Long-Chain Esters
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common packing for long-chain aliphatic compounds. |
| Space Group | P2₁/c, P2₁2₁2₁ | Frequently observed for similar esters. |
| Molecular Conformation | Extended (trans) alkyl chains | Energetically favorable conformation for crystallization. |
| Packing Motif | Layered structure | Segregation of polar ester groups and nonpolar alkyl chains. |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain molecules due to the various possible packing arrangements of the alkyl chains. Different polymorphs of this compound would exhibit distinct physical properties, including melting point, solubility, and stability. The formation of a particular polymorph is often dependent on kinetic and thermodynamic factors during crystallization.
Table 2: Hypothetical Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Thermodynamic Relationship |
| Form I | Higher Tm | Higher ΔHfus | Thermodynamically stable form |
| Form II | Lower Tm | Lower ΔHfus | Metastable form |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound and its potential polymorphs.
A common method for the synthesis of esters is the Fischer-Speier esterification.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1.0 eq), cetyl alcohol (2.2 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).
Protocol for Polymorph Screening:
-
Solvent-based Crystallization: Dissolve the purified this compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at an elevated temperature to create a saturated solution. Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.
-
Melt Crystallization: Heat the solid this compound above its melting point and then cool it at controlled rates.
-
Slurry Conversion: Stir a suspension of the crystalline solid in a solvent at a constant temperature for an extended period to facilitate the conversion to the most stable polymorphic form.
a) X-ray Powder Diffraction (XRPD):
-
Purpose: To identify the crystalline phases present and to distinguish between different polymorphs.
-
Method: A small amount of the crystalline powder is packed into a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will have a unique diffraction pattern.
b) Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point, enthalpy of fusion, and to detect any solid-state phase transitions.
-
Method: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.
c) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify differences in the molecular environment and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.
-
Method: The sample is analyzed as a solid (e.g., using an attenuated total reflectance (ATR) accessory). The infrared spectrum will show characteristic absorption bands for the functional groups present. Shifts in the positions and shapes of these bands can indicate different polymorphic forms.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Experimental workflow for polymorphism investigation.
Spectroscopic Analysis of Dicetyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Dicetyl succinate, a long-chain diester. Due to the limited availability of experimental spectroscopic data for this compound, this guide leverages high-fidelity computational prediction tools to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines detailed experimental protocols for the acquisition of these spectra, intended to guide researchers in their laboratory work.
Predicted Spectroscopic Data of this compound
The following sections present the predicted spectroscopic data for this compound (CAS No: 4219-53-8, Molecular Formula: C₃₆H₇₀O₄, Molecular Weight: 566.94 g/mol ). The data has been generated using validated computational models to provide a reliable reference for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in its long aliphatic chains and the succinate backbone.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 4H | -O-CH₂ - (Ester) |
| ~2.60 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |
| ~1.60 | Quintet | 4H | -O-CH₂-CH₂ - |
| ~1.25 | Multiplet | 52H | -(CH₂ )₁₃- |
| ~0.88 | Triplet | 6H | -CH₃ |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~172.5 | C =O (Ester Carbonyl) |
| ~65.0 | -O-C H₂- (Ester) |
| ~31.9 | -(C H₂)₁₃- (Methylene carbons in the chain) |
| ~29.7 | -CO-C H₂-C H₂-CO- |
| ~29.4 | -(C H₂)₁₃- |
| ~29.1 | -(C H₂)₁₃- |
| ~28.7 | -O-CH₂-C H₂- |
| ~25.9 | -(C H₂)₁₃- |
| ~22.7 | -(C H₂)₁₃- |
| ~14.1 | -C H₃ |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretch (alkane, asymmetric) |
| ~2850 | Strong | C-H stretch (alkane, symmetric) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (methylene scissoring) |
| ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound under electrospray ionization (ESI) conditions is expected to show the protonated molecule as the base peak.
| Predicted m/z | Relative Abundance (%) | Assignment |
| 567.53 | 100 | [M+H]⁺ (Protonated Molecule) |
| 589.51 | 30 | [M+Na]⁺ (Sodium Adduct) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the analysis of solid this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the solid sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the major absorption peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and chloroform.
-
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL by diluting with the same solvent system. The final solvent should be compatible with ESI-MS (e.g., high proportion of methanol or acetonitrile).
-
-
Instrument Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 200 - 300 °C.
-
Mass Range: m/z 100 - 1000.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum.
-
If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ and applying a suitable collision energy.
-
-
Data Processing:
-
Analyze the full scan spectrum to identify the protonated molecule and other adducts.
-
If MS/MS was performed, analyze the product ion spectrum to identify characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships of this compound to its predicted spectra.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound structure with its predicted spectra.
A Comprehensive Technical Review of Long-Chain Dialkyl Succinates for Pharmaceutical and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of long-chain dialkyl succinates, focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical and biomedical fields. This document details experimental protocols for their preparation and purification, presents key quantitative data in structured tables for comparative analysis, and visualizes experimental workflows for enhanced clarity.
Introduction to Long-Chain Dialkyl Succinates
Long-chain dialkyl succinates are esters of succinic acid with long-chain alcohols. These compounds have garnered significant interest in recent years owing to their favorable physicochemical properties, including high boiling points, low volatility, and excellent emollient and plasticizing characteristics.[1][2] Their biocompatibility and biodegradability make them attractive alternatives to traditional plasticizers, such as phthalates, in pharmaceutical formulations.[3][4] Furthermore, their unique properties are being explored for advanced applications in drug delivery systems.[5][6]
Synthesis of Long-Chain Dialkyl Succinates
The primary methods for synthesizing long-chain dialkyl succinates are Fischer esterification and transesterification. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.
Fischer Esterification
Fischer esterification involves the direct reaction of succinic acid with a long-chain alcohol in the presence of an acid catalyst.[7][8] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the ester.[7]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a long-chain alcohol (e.g., 1-octanol, 1-dodecanol) in a suitable molar ratio (typically a 1:2 to 1:4 excess of the alcohol).[3]
-
Solvent and Catalyst: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water. Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[7][9]
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude long-chain dialkyl succinate can be further purified by vacuum distillation or column chromatography to achieve high purity.[10]
Transesterification
Transesterification is an alternative route that involves the reaction of a short-chain dialkyl succinate (e.g., dimethyl succinate or diethyl succinate) with a long-chain alcohol in the presence of a catalyst.[11][12] This method can be advantageous when the long-chain alcohol is more readily available or when milder reaction conditions are preferred.
-
Reactants and Catalyst: Charge a reaction vessel with dimethyl succinate and the desired long-chain alcohol. A variety of catalysts can be employed, including alkali metal alkoxides (e.g., sodium methoxide), mineral acids, or enzymes (e.g., lipases).[11][13]
-
Reaction Conditions: Heat the mixture, typically under an inert atmosphere (e.g., nitrogen). The reaction temperature and time will vary depending on the catalyst used. For instance, with sodium methoxide, the reaction can proceed at temperatures ranging from ambient to 100°C.[11] The removal of the lower-boiling alcohol (methanol in this case) by distillation or under vacuum drives the reaction to completion.[11]
-
Catalyst Neutralization and Removal: After the reaction, if an acid or base catalyst is used, it must be neutralized. The resulting salt is typically removed by filtration or washing.
-
Purification: The excess long-chain alcohol and any remaining short-chain dialkyl succinate are removed by vacuum distillation. The final product is then purified by fractional distillation under high vacuum to obtain the desired long-chain dialkyl succinate.
Data Presentation: Synthesis and Physicochemical Properties
The following tables summarize key quantitative data for the synthesis and properties of various dialkyl succinates.
Table 1: Synthesis of Dialkyl Succinates - Reaction Parameters and Yields
| Dialkyl Succinate | Synthesis Method | Alcohol | Catalyst | Temp (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Diethyl Succinate | Fischer Esterification | Ethanol | Sulfuric Acid | Reflux | 2 | 1:excess | 95 | [9] |
| Dibutyl Succinate | Esterification | Butan-1-ol | Ionic Liquid | 70-80 | 4 | 1:4 | >99 | [3] |
| Di(2-ethylhexyl) Succinate | Esterification | 2-ethylhexan-1-ol | Ionic Liquid | 70-80 | 4 | 1:4 | >99 | [3] |
| Mixed Dialkyl Succinates | Transesterification | Ethanol | Sodium Methylate | 25 | 0.5 | 1:3 (DMS:EtOH) | - | [11] |
Table 2: Physicochemical Properties of Selected Dialkyl Succinates
| Property | Dimethyl Succinate | Diethyl Succinate | Di(2-ethylhexyl) Succinate |
| CAS Number | 106-65-0[14] | 123-25-1[15] | 2915-57-3[1] |
| Molecular Formula | C₆H₁₀O₄[14] | C₈H₁₄O₄[15] | C₂₀H₃₈O₄[1] |
| Molecular Weight ( g/mol ) | 146.14[14] | 174.20[15] | - |
| Boiling Point (°C) | 200 | 218[15] | - |
| Melting Point (°C) | 18-19 | -21[15] | - |
| Density (g/cm³) | 1.117 at 20°C | 1.04 at 20°C[15] | - |
| Water Solubility | Slightly soluble[14] | 5547 mg/L[15] | - |
| Log Kₒw | 0.35[14] | 1.39[15] | - |
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Transesterification.
Applications in Pharmaceutical and Biomedical Fields
Long-chain dialkyl succinates are versatile excipients with a growing number of applications in the pharmaceutical and cosmetic industries.
Plasticizers in Pharmaceutical Formulations
Dialkyl succinates, particularly those with longer alkyl chains, are effective plasticizers.[4] They can be incorporated into polymeric film coatings for solid dosage forms to improve flexibility and prevent cracking.[16] Their lower toxicity profile makes them a safer alternative to traditional phthalate plasticizers.[3] The plasticizing effect is attributed to their ability to reduce the glass transition temperature (Tg) of polymers, thereby increasing their workability and mechanical strength.[16]
Emollients in Topical Formulations
In cosmetics and topical pharmaceutical preparations, long-chain dialkyl succinates function as emollients, providing a smooth and soft feel to the skin.[1][2] Their non-greasy nature and good spreadability make them ideal for use in creams, lotions, and other skincare products.[1] They form a protective barrier on the skin, reducing moisture loss and enhancing skin hydration.[2]
Drug Delivery Systems
The unique physicochemical properties of long-chain dialkyl succinates make them promising candidates for the development of novel drug delivery systems.[5][6] Their ability to act as a solvent for poorly water-soluble drugs can enhance drug loading and bioavailability.[1] For instance, α-Tocopheryl succinate, a succinic acid ester, has been shown to form nanoparticles that can act as a drug delivery system with inherent antitumor activity.[5] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is another succinate derivative widely used in amorphous solid dispersions to improve the solubility and bioavailability of poorly soluble drugs.[17]
Conclusion
Long-chain dialkyl succinates represent a valuable class of compounds for the pharmaceutical and biomedical industries. Their synthesis via established methods like Fischer esterification and transesterification is efficient and scalable. The versatility of these compounds as safe and effective plasticizers, emollients, and potential components of advanced drug delivery systems positions them as key excipients for future pharmaceutical development. Further research into their biocompatibility and specific interactions with active pharmaceutical ingredients will undoubtedly expand their application in innovative therapeutic products.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. EP0536083A1 - Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterephthalate esters - Google Patents [patents.google.com]
- 12. CN103804190A - Synthetic method of succinic acid di-tert alkyl ester - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. crpsonline.com [crpsonline.com]
- 17. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicetyl Succinate: A Comprehensive Technical Guide to its Potential Applications in Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Dicetyl succinate (dihexadecyl succinate), a long-chain aliphatic ester, is an emerging material with significant potential across various sectors of materials science. Derived from the esterification of succinic acid and cetyl alcohol, this compound's unique properties, primarily attributable to its long alkyl chains, position it as a promising candidate for applications ranging from phase change materials (PCMs) for thermal energy storage to biocompatible excipients in drug delivery systems. This technical guide provides an in-depth analysis of the core characteristics of this compound, including its synthesis, physicochemical properties, and potential applications. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and development in this area.
Introduction
The growing demand for sustainable and high-performance materials has spurred research into novel compounds with tailored functionalities. Aliphatic esters, particularly those derived from bio-based dicarboxylic acids like succinic acid, are at the forefront of this exploration. This compound (C36H70O4) is a symmetrical diester characterized by a central succinate moiety flanked by two C16 alkyl chains. This structure imparts a waxy, solid nature at room temperature, distinguishing it from its shorter-chain liquid analogs like diethyl succinate.
The primary areas of interest for this compound and its long-chain homologs lie in their potential as:
-
Phase Change Materials (PCMs): Their ability to absorb and release large amounts of latent heat during solid-liquid phase transitions makes them ideal for thermal energy storage applications.
-
Structuring and Gelling Agents: In cosmetics and pharmaceutical formulations, the long alkyl chains can provide structure and viscosity, acting as a wax or solid emollient.
-
Biomedical Materials: The biocompatibility of aliphatic polyesters suggests that this compound could be a candidate for use in drug delivery systems, particularly for controlled release applications.
This guide will delve into the technical details underpinning these potential applications, providing researchers with the foundational knowledge required to explore the utility of this compound in their respective fields.
Physicochemical and Thermal Properties
While direct experimental data for this compound is not extensively available in published literature, its properties can be reliably interpolated from studies on its close homologs, ditetradecyl succinate (DTS, C14 alkyl chains) and dioctadecyl succinate (DOS, C18 alkyl chains)[1]. The following tables summarize the key properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value (Estimated/Known) | Source |
| IUPAC Name | Dihexadecyl butanedioate | PubChem |
| Synonyms | This compound, Dihexadecyl ester of succinic acid | PubChem |
| CAS Number | 4219-53-8 | PubChem |
| Molecular Formula | C36H70O4 | PubChem |
| Molecular Weight | 566.9 g/mol | PubChem |
| Appearance | White, waxy solid | Inferred |
Table 2: Thermal Properties of Long-Chain Dialkyl Succinates as Phase Change Materials
The data for Ditetradecyl Succinate (DTS) and Dioctadecyl Succinate (DOS) are from experimental studies, which form the basis for the estimated values for this compound (DCS).[1]
| Parameter | Ditetradecyl Succinate (DTS) | This compound (DCS) (Estimated) | Dioctadecyl Succinate (DOS) |
| Melting Temp. (Heating) | 46-47 °C | ~55-57 °C | 63-64 °C |
| Freezing Temp. (Cooling) | 46-47 °C | ~54-56 °C | 63-64 °C |
| Latent Heat (Melting) | 202.4 J/g | ~198-200 J/g | 194.9 J/g |
| Latent Heat (Freezing) | 197.5 J/g | ~195-197 J/g | 191.7 J/g |
The trend suggests that as the alkyl chain length increases, the phase transition temperature also increases, while the latent heat of fusion shows a slight decrease. This makes this compound a promising candidate for low-to-mid temperature thermal energy storage applications.
Synthesis and Characterization
The primary route for synthesizing this compound is through the direct esterification of succinic acid with cetyl alcohol (1-hexadecanol).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar long-chain dialkyl succinates.[1]
Materials:
-
Succinic acid (1.0 mol)
-
Cetyl alcohol (1-hexadecanol) (2.2 mol, 10% molar excess)
-
Nitrogen gas supply
-
Vacuum pump
Apparatus:
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Vacuum distillation setup
Procedure:
-
Combine succinic acid and a 10% molar excess of cetyl alcohol in the three-necked round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to 150-160°C under a gentle stream of nitrogen to melt the reactants and facilitate mixing.
-
Once the mixture is homogenous, apply a vacuum (approx. 200-300 Pa) to remove the water produced during the esterification reaction, driving the equilibrium towards the product.
-
Maintain the reaction at this temperature and pressure for 6-8 hours with continuous stirring. The reaction progress can be monitored by measuring the amount of water collected.
-
After the reaction is complete (i.e., water evolution ceases), the excess cetyl alcohol can be removed via vacuum distillation.
-
The remaining product is the crude this compound. It can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
-
The purified product should be dried in a vacuum oven at a temperature below its melting point.
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester linkage. Expected characteristic peaks include a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations around 1170 cm⁻¹. The absence of a broad O-H peak from the carboxylic acid (around 3000 cm⁻¹) indicates a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. For ¹H NMR, characteristic signals would include a triplet for the terminal methyl groups of the cetyl chains, a singlet for the succinate methylene protons, and a triplet for the methylene groups adjacent to the ester oxygen.
-
Differential Scanning Calorimetry (DSC): To determine the melting and freezing temperatures and the latent heat of fusion, which are critical for its application as a PCM.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the material.
Potential Applications in Materials Science
Phase Change Materials (PCMs) for Thermal Energy Storage
Organic solid-liquid PCMs like this compound offer several advantages, including high latent heat storage capacity, congruent melting and freezing, chemical stability, and low cost. With an estimated melting temperature in the range of 55-57°C, this compound is suitable for applications such as:
-
Solar water heating systems
-
Waste heat recovery
-
Thermal management of electronics
-
Smart textiles for body temperature regulation
-
Building materials for passive heating and cooling
The development workflow for a new PCM like this compound involves synthesis, characterization, and performance testing.
Polymers and Plasticizers
While this compound itself is not a polymer, its precursor, succinic acid, is a key monomer in the production of biodegradable polyesters like poly(butylene succinate) (PBS). Research into PBS has shown its great potential in biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to its biocompatibility and biodegradability.[2][3]
Shorter-chain dialkyl succinates are known to act as effective plasticizers for polymers like PVC.[4][5][6] this compound, being a solid, would not act as a traditional plasticizer but could be explored as a bio-based processing aid or a solid-state plasticizer in specific polymer blends, potentially modifying crystallinity and mechanical properties.
Lubricants and Emollients
Long-chain esters are widely used as emollients and structuring agents in the cosmetics and personal care industry.[7][8][9] this compound's waxy nature could make it a valuable component in formulations such as creams, lotions, and balms, where it can provide viscosity, improve texture, and form an occlusive barrier on the skin to reduce moisture loss. Its high molecular weight would likely result in low skin penetration, making it a safe topical ingredient. In industrial applications, long-chain esters are also investigated as lubricant base oils and additives due to their good thermal stability and lubricity.
Biomedical Applications and Drug Delivery
The biocompatibility of aliphatic esters is a well-established principle in materials science for biomedical applications.[7][10][11] The succinate moiety itself is a natural metabolite, and cetyl alcohol is a fatty alcohol with a good safety profile. This suggests that this compound would likely exhibit good biocompatibility.
Its potential in drug delivery could be realized in several ways:
-
Solid Lipid Nanoparticles (SLNs): As a solid lipid, it could be used to formulate SLNs for the encapsulation and controlled release of therapeutic agents.
-
Matrix for Topical or Implantable Systems: Its solid, biodegradable nature could be utilized to create a matrix for the sustained release of drugs in topical formulations or implantable devices. The release mechanism would likely be a combination of diffusion and surface erosion as the ester bonds slowly hydrolyze.
The following diagram illustrates a hypothetical pathway for the use of this compound in a drug delivery context.
Conclusion and Future Outlook
This compound represents a versatile and promising material with a wide range of potential applications in materials science. Its predicted properties, based on closely related long-chain dialkyl succinates, make it a strong candidate for development as a phase change material for thermal energy storage. Furthermore, its chemical nature suggests utility as a bio-based wax, emollient, or structuring agent in cosmetic and industrial formulations. The biocompatibility inherent to aliphatic esters also opens up exciting possibilities for its use in biomedical applications, particularly in the field of controlled drug delivery.
Further research is required to fully characterize the material properties of pure this compound and to validate its performance in these proposed applications. Experimental determination of its thermal properties, mechanical characteristics, and degradation kinetics will be crucial next steps. As the demand for sustainable, functional, and biocompatible materials continues to grow, this compound stands out as a compound worthy of significant scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. roquette.com [roquette.com]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dicetyl Succinate as a Phase Change Material for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for thermal energy storage applications. Dicetyl succinate, a long-chain fatty acid ester, is a promising organic PCM due to its expected high latent heat of fusion, chemical stability, and non-corrosive nature. As a bio-based material, it also presents an environmentally friendly option for thermal energy management.
These application notes provide a comprehensive overview of the use of this compound as a PCM. They include its synthesis, thermophysical properties, and detailed protocols for its characterization. While direct experimental data for this compound is not extensively available in the public domain, data from chemically similar long-chain dialkyl succinates, such as ditetradecyl succinate (DTS) and dioctadecyl succinate (DOS), are used as a proxy to estimate its properties.
Thermophysical Properties
The thermophysical properties of this compound are critical for its application as a PCM. The following table summarizes the expected properties, with data for DTS and DOS provided for comparison. It is anticipated that the properties of this compound (dihexadecyl succinate) will fall between those of DTS (di-C14) and DOS (di-C18).
| Property | Ditetradecyl Succinate (DTS) | Dioctadecyl Succinate (DOS) | Expected Range for this compound |
| Melting Temperature (°C) | 46-47 | 63-64 | 50 - 60 |
| Latent Heat of Fusion (J/g) | 197.5 - 202.4 | 191.7 - 194.9 | 190 - 200 |
| Thermal Conductivity (W/m·K) | ~0.2 (typical for organic PCMs)[1][2] | ~0.2 (typical for organic PCMs)[1][2] | ~0.2 |
| Thermal Stability | Stable after 1000 cycles | Stable after 1000 cycles | Expected to be stable |
Applications in Thermal Energy Storage
This compound's expected melting temperature range makes it suitable for a variety of low-to-medium temperature thermal energy storage applications, including:
-
Building Temperature Regulation: Incorporation into building materials (walls, floors, ceilings) to absorb excess heat during the day and release it at night, reducing heating and cooling loads.
-
Solar Energy Storage: Storing thermal energy collected from solar panels for later use in water heating or space heating.
-
Waste Heat Recovery: Capturing and storing waste heat from industrial processes for later utilization.
-
Thermal Management of Electronics: Maintaining optimal operating temperatures for electronic components by absorbing excess heat.
-
Controlled Drug Delivery: Potential for use in applications where precise temperature control is necessary for the stability and release of therapeutic agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to characterize this compound as a PCM.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of succinic acid and cetyl alcohol.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
Succinic acid
-
Cetyl alcohol (1-hexadecanol)
-
Ethanol (for recrystallization)
-
Vacuum pump
-
Reaction flask with a stirrer
-
Heating mantle
-
Condenser
Procedure:
-
Combine succinic acid and a molar excess of cetyl alcohol in a reaction flask.
-
Heat the mixture under vacuum with constant stirring. The reaction is driven to completion by the removal of water, a byproduct of the esterification.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the carboxylic acid peak.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
-
Filter the purified crystals and dry them under vacuum.
-
Characterize the final product using techniques like ¹H NMR and FTIR to confirm its structure and purity.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the melting temperature and latent heat of fusion of the synthesized this compound.
Workflow Diagram:
Caption: DSC Analysis Workflow.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature significantly above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.
-
Cool the sample to a temperature below its expected crystallization point (e.g., 20°C) at the same controlled rate.
-
Heat the sample again through its melting transition at the same controlled rate.
-
Analyze the resulting DSC curve to determine the onset and peak melting temperatures and integrate the area under the melting peak to calculate the latent heat of fusion.
Protocol 3: Thermal Conductivity Measurement
The thermal conductivity of this compound can be measured using various techniques, such as the transient plane source (TPS) or laser flash method.
Logical Relationship Diagram:
Caption: Enhancing Thermal Conductivity.
Procedure (General Steps):
-
Prepare a sample of this compound of a defined geometry (e.g., a solid disc).
-
Place the sample in the thermal conductivity measurement apparatus.
-
Apply a heat pulse to one side of the sample and monitor the temperature rise on the opposite side.
-
The thermal diffusivity is calculated from the temperature rise curve.
-
The thermal conductivity (λ) is then determined using the equation: λ = α · ρ · Cₚ, where α is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity (which can also be determined by DSC).
Protocol 4: Thermal Cycling Stability Test
This test evaluates the long-term performance and stability of the PCM after repeated melting and freezing cycles.[3]
Workflow Diagram:
Caption: Thermal Cycling Stability Test.
Procedure:
-
Perform initial characterization of the this compound sample using DSC and FTIR to establish baseline properties.
-
Subject the sample to a large number of accelerated melting and freezing cycles (e.g., 1000 cycles) in a thermal cycler or a temperature-controlled bath.[3] The temperature range should encompass the complete phase transition of the material.
-
After the thermal cycling, re-characterize the sample using DSC and FTIR.[3]
-
Compare the pre- and post-cycling data to assess any degradation in the melting temperature, latent heat of fusion, or chemical structure. A stable PCM will show minimal changes in its properties.[4]
Conclusion
This compound holds significant promise as a bio-based phase change material for thermal energy storage applications. Its expected high latent heat of fusion and suitable melting temperature make it a candidate for further investigation. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive characterization of this compound, enabling researchers to validate its performance and explore its potential in various thermal management technologies. The use of data from similar long-chain esters provides a strong basis for predicting its favorable properties.
References
- 1. Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions [mdpi.com]
- 4. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dicetyl Succinate in Biodegradable Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicetyl succinate as a biodegradable plasticizer in the formulation of biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxyalkanoates (PHAs), including poly(3-hydroxybutyrate) (PHB).
Introduction to this compound as a Green Plasticizer
This compound (dihexadecyl butanedioate) is a long-chain ester derived from succinic acid and cetyl alcohol. With a molecular formula of C36H70O4 and a molecular weight of 566.9 g/mol , its long aliphatic chains contribute to its hydrophobicity and high boiling point, making it a stable and effective plasticizer for various polymers.[1] As a bio-based and biodegradable alternative to traditional phthalate plasticizers, this compound offers a promising avenue for developing more environmentally friendly and biocompatible polymer formulations.[2][3]
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by inserting its molecules between the polymer chains. This action increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer.[4]
Effects on Polymer Properties
The incorporation of this compound into biodegradable polymer matrices is expected to induce significant changes in their thermal and mechanical properties. While specific data for this compound is limited, the following trends are anticipated based on studies of similar long-chain ester plasticizers in PLA and other biodegradable polymers.
Thermal Properties
The addition of long-chain ester plasticizers generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. This is a direct indication of increased polymer chain mobility.[5] However, the thermal stability of the polymer, as measured by thermogravimetric analysis (TGA), may be slightly reduced due to the lower degradation temperature of the plasticizer.[6]
Table 1: Representative Thermal Properties of Plasticized PLA
| Property | Neat PLA | PLA with 15% Fatty Acid Ester Plasticizer |
| Glass Transition Temperature (Tg) | ~60 °C | ~45 °C |
| Melting Temperature (Tm) | ~170 °C | ~165 °C |
| Onset Decomposition Temp. (TGA) | ~330 °C | ~320 °C |
Note: Data presented is representative of trends observed with long-chain fatty acid ester plasticizers in PLA and serves as an estimate for the effects of this compound.[6]
Mechanical Properties
The primary mechanical effect of plasticization is a shift from a rigid and brittle material to a more flexible and ductile one. This is characterized by a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break.[7][8]
Table 2: Representative Mechanical Properties of Plasticized PLA
| Property | Neat PLA | PLA with 15% Long-Chain Ester Plasticizer |
| Tensile Strength | ~50 MPa | ~35 MPa |
| Elongation at Break | ~5% | ~200% |
| Young's Modulus | ~3.5 GPa | ~1.5 GPa |
Note: Data presented is representative of trends observed with various ester plasticizers in PLA and serves as an estimate for the effects of this compound.[7][9]
Applications in Drug Delivery
The hydrophobic nature of this compound makes it a particularly interesting excipient for controlled drug delivery systems. By increasing the hydrophobicity of the polymer matrix, it can modulate the release of encapsulated drugs.
For hydrophobic drugs, the increased miscibility with the plasticized matrix can lead to a more uniform dispersion and potentially a more controlled, diffusion-based release.[10] Conversely, for hydrophilic drugs, the hydrophobic matrix created by this compound will act as a more significant barrier to drug release, slowing it down and prolonging the release profile.[11][12] The release mechanism is often a combination of diffusion through the polymer matrix and erosion of the polymer itself.[13]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.
Preparation of Plasticized Polymer Films
Two common methods for preparing plasticized polymer films are solvent casting and melt blending.
4.1.1. Solvent Casting Protocol
This method is suitable for small-scale lab preparations and for polymers that are soluble in a volatile solvent.
Materials:
-
Biodegradable Polymer (e.g., PLA, PCL, PHB)
-
This compound
-
Volatile Solvent (e.g., Chloroform, Dichloromethane)
-
Glass Petri Dish or other flat casting surface
-
Magnetic Stirrer and Hotplate
-
Fume Hood
Procedure:
-
Dissolution: Dissolve the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v). Gentle heating and stirring may be required.
-
Plasticizer Addition: Add the desired amount of this compound (e.g., 5-20% by weight of the polymer) to the polymer solution.
-
Mixing: Stir the mixture until the this compound is fully dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a glass petri dish, ensuring an even thickness.
-
Solvent Evaporation: Place the petri dish in a fume hood at room temperature to allow for slow evaporation of the solvent. This may take 24-48 hours.
-
Drying: Once the film has formed, place it in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the casting surface.
4.1.2. Melt Blending Protocol
This method is scalable and mimics industrial processing techniques.
Materials:
-
Biodegradable Polymer (e.g., PLA, PCL, PHB) in pellet form
-
This compound
-
Twin-Screw Extruder
-
Compression Molder or Film Blowing Line
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture.
-
Premixing: Physically mix the polymer pellets and this compound powder or melt at the desired ratio.
-
Extrusion: Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set according to the polymer's processing window (e.g., for PLA, a profile from 160°C to 190°C is common). The screw speed can be set in the range of 50-100 rpm.
-
Pelletizing: Extrude the molten blend through a die and pelletize the strands.
-
Film Formation: The resulting pellets can then be used in a compression molder or a film blowing line to create films of the desired thickness. For compression molding, place the pellets between two heated plates and apply pressure at a temperature above the polymer's melting point.
Characterization of Plasticized Films
A suite of analytical techniques should be employed to characterize the properties of the prepared films.
4.2.1. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films. A typical DSC program involves heating the sample from room temperature to above its melting point (e.g., 200°C for PLA) at a rate of 10°C/min, followed by a cooling scan and a second heating scan.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the films. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C), and the weight loss is recorded as a function of temperature.
4.2.2. Mechanical Testing
-
Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus. Dog-bone shaped specimens are cut from the films and tested using a universal testing machine according to ASTM D882 standard.
4.2.3. Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical interactions between the polymer and the plasticizer. Changes in the position and intensity of characteristic peaks (e.g., the carbonyl group of the ester) can indicate interactions.[14][15]
4.2.4. Drug Release Studies
-
In Vitro Drug Release: For drug-loaded formulations, in vitro release studies are performed by placing the film in a dissolution medium (e.g., phosphate-buffered saline, PBS) at 37°C. Samples of the medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Plasticization Mechanism
The following diagram illustrates the molecular mechanism of plasticization.
Caption: Molecular mechanism of polymer plasticization.
Experimental Workflow for Film Preparation and Characterization
The following diagram outlines the logical workflow for preparing and characterizing plasticized polymer films.
Caption: Workflow for preparing and characterizing films.
Safety and Biocompatibility
Succinate esters are generally considered to have low toxicity.[16] However, as with any new formulation, it is crucial to conduct appropriate biocompatibility and cytotoxicity testing, especially for applications in drug delivery and medical devices. Standard tests such as ISO 10993 should be performed to evaluate the potential for any adverse biological reactions.[17][18]
Conclusion
This compound presents a viable, green alternative to conventional plasticizers for biodegradable polymers. Its incorporation can significantly enhance the flexibility and processability of materials like PLA, PCL, and PHAs, opening up new possibilities for their application in flexible packaging and controlled drug delivery systems. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific formulations. Further research is encouraged to generate more specific data on the performance of this compound in various biodegradable polymer systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 5. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. Improvement of Drug Release and Compatibility between Hydrophilic Drugs and Hydrophobic Nanofibrous Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Dicetyl Succinate as a Lubricant and Plasticizer for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicetyl succinate, also known as dihexadecyl succinate, is a long-chain dialkyl ester of succinic acid. Due to its chemical structure, it holds significant potential as a high-molecular-weight plasticizer and lubricant for a variety of polymers. Its long alkyl chains can effectively reduce intermolecular forces between polymer chains, thereby increasing flexibility and improving processing characteristics. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a lubricant and plasticizer, primarily focusing on its use in common polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).
While specific quantitative performance data for this compound is limited in publicly available literature, the information presented herein is based on established principles for long-chain dialkyl succinates and provides a robust framework for its evaluation.
Application Notes
This compound as a Primary Plasticizer for PVC
This compound is expected to act as an effective primary plasticizer for PVC, offering a bio-based and potentially less migratory alternative to traditional phthalate plasticizers. The long cetyl (C16) chains are anticipated to provide excellent plasticizing efficiency, leading to a significant reduction in the glass transition temperature (Tg) and increased flexibility of the PVC matrix.[1][2][3][4][5][6]
Key Advantages:
-
High Plasticizing Efficiency: Longer alkyl chains in succinate esters generally correlate with improved plasticizing effects.[4][5][6]
-
Low Volatility and Migration: Due to its high molecular weight (566.94 g/mol ), this compound is expected to exhibit lower volatility and reduced migration from the polymer matrix compared to shorter-chain plasticizers.[7][8][9] This is a critical advantage for applications requiring long-term stability and reduced environmental and health concerns.
-
Improved Low-Temperature Flexibility: Long-chain dialkyl succinates can enhance the performance of polymers at low temperatures.
-
Potential for Bio-based Sourcing: Succinic acid can be derived from renewable resources, making this compound a more sustainable option.
This compound as a Lubricant and Processing Aid
In polymer processing, this compound can function as both an internal and external lubricant.
-
Internal Lubrication: The succinate portion of the molecule can enhance the flow of the polymer melt by reducing intermolecular friction between polymer chains.
-
External Lubrication: The long alkyl chains can migrate to the surface of the polymer melt, reducing friction between the melt and the processing equipment (e.g., extruder barrel and screw).
This dual functionality can lead to lower processing temperatures, reduced energy consumption, and a smoother surface finish of the final product.
Potential Applications in Polylactic Acid (PLA)
This compound can also be evaluated as a plasticizer for PLA, a biodegradable polyester. While PLA is rigid and brittle, the addition of a suitable plasticizer can improve its flexibility and toughness, expanding its range of applications. The long alkyl chains of this compound may, however, present challenges with compatibility in the more polar PLA matrix. Therefore, compatibility studies are crucial.
Data Presentation
The following tables present representative data for the expected performance of long-chain dialkyl succinates as plasticizers for PVC. This data is extrapolated from studies on similar succinate esters and should be used as a guideline for evaluating this compound.
Table 1: Expected Effect of this compound on the Mechanical Properties of PVC
| Property | Neat PVC | PVC with 40 phr* Dioctyl Succinate (for comparison) | Expected Range for PVC with 40 phr* this compound |
| Glass Transition Temp. (Tg) | ~85°C | ~20°C | 10 - 25°C |
| Tensile Strength (MPa) | ~50 | ~25 | 20 - 30 |
| Elongation at Break (%) | <10 | ~350 | 300 - 400 |
| Shore A Hardness | >95 | ~75 | 70 - 80 |
*phr: parts per hundred resin
Table 2: Comparison of Lubricating Properties of Alkyl Succinate Esters
| Property | Base Oil | Base Oil + Diethyl Succinate | Base Oil + Dioctyl Succinate | Expected Performance with this compound |
| Coefficient of Friction (SRV) | 0.15 | 0.13 | 0.11 | Lower than Dioctyl Succinate |
| Wear Scar Diameter (mm, 4-ball) | 0.65 | 0.55 | 0.49 | Lower than Dioctyl Succinate |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of succinic acid with cetyl alcohol.
Materials:
-
Succinic acid
-
Cetyl alcohol (1-Hexadecanol)
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine succinic acid (1 molar equivalent) and cetyl alcohol (2.2 molar equivalents).
-
Add toluene to the flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of succinic acid).
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: Incorporation of this compound into PVC
This protocol details the procedure for preparing plasticized PVC sheets using a two-roll mill.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press
Procedure:
-
Dry Blending: In a high-speed mixer, dry blend the PVC resin with the thermal stabilizer for 5 minutes.
-
Plasticizer Addition: While mixing, slowly add the desired amount of this compound (e.g., 20, 30, 40 phr) to the dry blend. Continue mixing for another 10 minutes to ensure uniform distribution.
-
Milling:
-
Preheat the two-roll mill to a temperature suitable for PVC processing (e.g., 160-170°C).
-
Transfer the PVC compound to the hot mill.
-
Work the compound on the mill for 5-10 minutes until a homogeneous sheet is formed.
-
-
Compression Molding:
-
Cut the milled sheet into appropriate sizes for the mold.
-
Place the sheet in a preheated mold in a hydraulic press.
-
Press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.
-
Cool the mold under pressure to room temperature.
-
-
Conditioning: Store the prepared sheets at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Diagram: Incorporation of this compound into PVC
Caption: Workflow for preparing plasticized PVC samples.
Protocol 3: Evaluation of Plasticizer Performance
This protocol outlines the key tests to evaluate the effectiveness of this compound as a plasticizer.
1. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned sheet.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for PVC) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.
-
Reheat the sample at the same controlled rate.
-
The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
-
2. Mechanical Testing (Tensile Properties):
-
Objective: To measure the tensile strength, elongation at break, and modulus of elasticity.
-
Standard: ASTM D638
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation data to calculate tensile strength, elongation at break, and modulus.
-
3. Hardness Testing:
-
Objective: To measure the indentation hardness of the plasticized polymer.
-
Standard: ASTM D2240
-
Procedure:
-
Use a Shore A durometer for flexible PVC.
-
Place the conditioned sheet on a flat, hard surface.
-
Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface.
-
Record the hardness reading immediately after the presser foot is in full contact with the specimen.
-
4. Lubricity Testing (Coefficient of Friction):
-
Objective: To evaluate the lubricating effect of this compound on the polymer surface.
-
Standard: ASTM D1894
-
Procedure:
-
Cut a specimen from the conditioned sheet to be used as the test surface.
-
Attach another piece of the same material to a sled of a known weight.
-
Place the sled on the test surface.
-
Pull the sled at a constant speed and measure the force required to initiate and maintain motion.
-
Calculate the static and kinetic coefficients of friction.
-
Diagram: Evaluation of Plasticizer Performance
Caption: Experimental workflow for performance evaluation.
Conclusion
This compound presents a promising avenue for the development of high-performance, bio-based plasticizers and lubricants for polymers. Its long alkyl chain structure suggests significant potential for improving flexibility, processability, and long-term stability of polymer formulations. The experimental protocols provided in this document offer a comprehensive framework for the synthesis, incorporation, and rigorous evaluation of this compound, enabling researchers and professionals to explore its full potential in various polymer applications. While direct quantitative data is currently scarce, the provided information on analogous long-chain succinates serves as a valuable starting point for research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. PLASTICIZER MOLECULAR WEIGHT AND PLASTICIZER RETENTION IN PVC GEOMEMBRANES [thefgi.org]
- 9. geomembrane.com [geomembrane.com]
Application Notes and Protocols for "Dicetyl Succinate"-Based Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of specific published data on "Dicetyl succinate"-based nanoparticles, this document provides a generalized framework and protocols based on established methodologies for similar long-chain ester and lipid-based nanoparticle systems. The provided quantitative data is illustrative and should be replaced with experimentally derived values.
Introduction
This compound, a diester of cetyl alcohol and succinic acid, presents a promising hydrophobic core material for the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). Its biocompatibility and biodegradability make it an attractive candidate for creating stable and efficient drug delivery systems for a variety of therapeutic agents. These nanoparticles can potentially enhance the bioavailability of poorly water-soluble drugs, facilitate targeted delivery, and provide controlled release profiles.
This document outlines the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles for drug delivery applications.
Data Presentation
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Code | Drug Loaded | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| DCS-NP-01 | None (Blank) | 150 ± 5.2 | 0.18 ± 0.02 | -25.4 ± 1.5 | N/A | N/A |
| DCS-NP-CUR-01 | Curcumin | 165 ± 6.8 | 0.21 ± 0.03 | -22.1 ± 1.8 | 4.5 ± 0.5 | 85.2 ± 3.1 |
| DCS-NP-PTX-01 | Paclitaxel | 172 ± 7.1 | 0.25 ± 0.04 | -20.8 ± 2.1 | 3.2 ± 0.4 | 80.5 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). This data is illustrative.
Table 2: In Vitro Drug Release Profile of Drug-Loaded this compound Nanoparticles
| Time (hours) | Cumulative Release (%) - Curcumin | Cumulative Release (%) - Paclitaxel |
| 2 | 15.3 ± 2.1 | 12.8 ± 1.9 |
| 6 | 35.8 ± 3.5 | 30.2 ± 3.1 |
| 12 | 58.2 ± 4.2 | 51.7 ± 4.5 |
| 24 | 75.6 ± 5.1 | 68.9 ± 5.3 |
| 48 | 88.9 ± 4.8 | 82.4 ± 4.9 |
Release studies conducted in phosphate-buffered saline (PBS, pH 7.4) with 0.5% Tween 80 at 37°C. Data are presented as mean ± standard deviation (n=3). This data is illustrative.
Experimental Protocols
Formulation of this compound-Based Nanoparticles
This protocol describes the preparation of drug-loaded this compound nanoparticles using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Drug (e.g., Curcumin, Paclitaxel)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Distilled or deionized water
-
Organic solvent (if required for the drug, e.g., acetone, ethanol)
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh this compound and the hydrophobic drug.
-
Melt the this compound by heating it to 5-10°C above its melting point.
-
Dissolve the drug in the molten lipid. If the drug is not readily soluble, a minimal amount of a suitable organic solvent can be used.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the pre-emulsion to ultrasonication using a probe sonicator for 5-10 minutes. The sonication process should be carried out in an ice bath to prevent overheating.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form nanoparticles.
-
-
Purification:
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
-
Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
3.2.2. Drug Loading and Encapsulation Efficiency:
-
Sample Preparation:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Quantification of Total Drug:
-
Lyse a known amount of the nanoparticle suspension with a suitable solvent to release the encapsulated drug.
-
Measure the total drug concentration.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3.2.3. Morphology:
-
Prepare a diluted sample of the nanoparticle suspension.
-
Place a drop of the suspension on a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the morphology of the nanoparticles using a Transmission Electron Microscope (TEM).
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the in vitro drug release profile.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sink condition agent (e.g., Tween 80, to ensure the solubility of the released drug)
-
Shaking incubator or water bath
Protocol:
-
Place a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS with sink condition agent) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cell line (e.g., a cancer cell line relevant to the drug's therapeutic application)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the blank and drug-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the nanoparticle suspensions.
-
Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound nanoparticles.
Cellular Uptake Pathways of Lipid-Based Nanoparticles
Caption: Generalized cellular uptake pathways for lipid-based nanoparticles.
Signaling Pathway for Apoptosis Induced by a Drug-Loaded Nanoparticle
Application Notes and Protocols for Dicetyl Succinate as an Emollient in Cosmetic and Pharmaceutical Formulations
Introduction
Dicetyl succinate is a diester of cetyl alcohol and succinic acid. As a high molecular weight ester, it is anticipated to function as a rich emollient and skin conditioning agent in cosmetic and pharmaceutical formulations. While specific data for this compound is not widely available in published literature, its properties and applications can be extrapolated from the well-understood characteristics of similar long-chain diester emollients. These types of emollients are known for providing significant substantivity, occlusion, and a luxurious skin feel, making them suitable for products targeting dry, mature, or compromised skin.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound or similar novel high molecular weight esters as emollients.
Physicochemical Properties and Formulation Guidelines
High molecular weight esters like this compound are valued for their unique sensory and functional properties. The long cetyl chains (C16) contribute to a more substantive and occlusive film on the skin compared to lower molecular weight esters.
1.1. Predicted Physicochemical Properties of this compound
The following table outlines the expected physicochemical properties of this compound based on its chemical structure and comparison with other long-chain esters. These properties are critical for predicting its behavior in formulations.
| Property | Predicted Value/Characteristic | Significance in Formulation |
| INCI Name | This compound | International Nomenclature for Cosmetic Ingredients; ensures standardized naming. |
| Chemical Structure | Diester of Cetyl Alcohol and Succinic Acid | The long, straight cetyl chains suggest a waxy solid at room temperature with a melting point suitable for creating structure in stick and balm formulations. The ester linkages are susceptible to hydrolysis at extreme pH. |
| Appearance | White to off-white waxy solid | Influences the visual characteristics of the final product. |
| Molecular Weight | High | High molecular weight contributes to lower spreadability, increased viscosity, and greater substantivity on the skin, providing a long-lasting emollient effect.[1][2] |
| Melting Point | Estimated 50-60 °C | Determines the physical form at room temperature and the processing temperature required for formulation. A higher melting point can contribute to the viscosity and stability of emulsions. |
| Solubility | Oil Soluble | Readily incorporated into the oil phase of emulsions and anhydrous formulations. |
| Polarity | Low to Medium | Affects the solubility of other ingredients in the formulation and the overall skin feel. Higher polarity can lead to a less greasy feel.[1] |
| Viscosity (as a melt) | Medium to High | Contributes to the final viscosity and texture of the product. Higher viscosity esters generally have lower spreadability.[1] |
| Spreadability | Low to Medium | Will spread less easily than lower molecular weight esters, leading to a feeling of richness and a more localized application.[1][3] |
1.2. Formulation Guidelines
-
Emulsions (Creams, Lotions): this compound should be incorporated into the oil phase and heated to its melting point to ensure uniform distribution. It can function as a co-emulsifier and viscosity builder. Typical use levels would range from 2-10%.
-
Anhydrous Formulations (Balms, Ointments, Sticks): In these formulations, this compound can provide structure, increase the melting point, and impart a rich, protective feel. It can be a key component of the structuring wax phase.
-
Color Cosmetics (Lipsticks, Foundations): Its pigment wetting and binding properties can be beneficial in color cosmetics, contributing to a smooth application and uniform color payoff.[2]
-
Pharmaceutical Topical Formulations: As an occlusive emollient, it can enhance the penetration of active pharmaceutical ingredients (APIs) by increasing skin hydration. It can also form a protective barrier over the skin, which is beneficial for compromised skin conditions.
Functional Attributes as an Emollient
The primary function of this compound in cosmetic and pharmaceutical formulations is as an emollient. Its emollient properties are a result of its ability to remain on the skin's surface, smooth down flaky skin cells, and form a semi-occlusive layer that reduces transepidermal water loss (TEWL).
2.1. Mechanism of Action
The proposed mechanism of action for this compound as an emollient involves the formation of a lipid film on the stratum corneum. This film reinforces the skin's natural barrier function, leading to improved hydration and a smoother skin surface.
Experimental Protocols for Efficacy Evaluation
To substantiate the emollient efficacy of this compound, a combination of instrumental and sensory evaluation methods should be employed.
3.1. Instrumental Evaluation of Skin Barrier Function
3.1.1. Protocol for Measuring Skin Hydration (Corneometry)
This protocol measures the electrical capacitance of the skin, which is directly related to the water content in the stratum corneum.[4]
-
Objective: To quantify the short-term and long-term hydrating effects of a formulation containing this compound.
-
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Procedure:
-
Panelist Selection: Recruit panelists with self-perceived dry skin on their volar forearms.
-
Acclimatization: Panelists should acclimatize in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for at least 20 minutes before measurements.
-
Baseline Measurement: Take baseline corneometer readings on designated test sites on the volar forearm.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. A control area should be left untreated or treated with a placebo formulation.
-
Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Compare the change in skin hydration from baseline for the test formulation against the control.
-
3.1.2. Protocol for Measuring Transepidermal Water Loss (TEWL)
This protocol measures the amount of water that passively evaporates from the skin, providing an indication of the skin barrier's integrity.[5][6]
-
Objective: To assess the occlusivity of a formulation containing this compound by its ability to reduce TEWL.
-
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
-
Procedure:
-
Panelist Selection and Acclimatization: Follow the same procedure as for corneometry.
-
Baseline Measurement: Record baseline TEWL values for each test site.
-
Product Application: Apply the test and control formulations as described above.
-
Post-Application Measurements: Measure TEWL at specified intervals (e.g., 1, 2, and 4 hours) after application.
-
Data Analysis: Calculate the percentage reduction in TEWL compared to baseline and the control site.
-
3.2. Sensory Evaluation
Sensory analysis by a trained panel is crucial for understanding the aesthetic and tactile properties of an emollient.[7][8][9]
3.2.1. Protocol for Descriptive Sensory Analysis
-
Objective: To characterize the sensory profile of this compound when applied neat and in a formulation.
-
Panel: A trained panel of 10-15 assessors.
-
Procedure:
-
Sample Preparation: Provide samples in coded, identical containers.
-
Application: Panelists apply a standardized amount of the product to a designated area on their volar forearm.
-
Evaluation: Panelists rate the intensity of various sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after).
-
Attributes for Evaluation:
-
Appearance: Gloss, clarity.
-
Pickup: Firmness, stickiness.
-
Rub-out: Spreadability, slip, drag.
-
After-feel: Greasiness, oiliness, waxiness, residue, softness, smoothness.
-
-
Data Collection: Use a labeled magnitude scale (e.g., 0-10) for each attribute.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to identify significant differences between samples.
-
3.2.2. Comparative Sensory Data (Hypothetical)
This table presents hypothetical sensory data for this compound compared to a light and a heavy emollient.
| Sensory Attribute | Isopropyl Myristate (Light) | This compound (Hypothetical) | Shea Butter (Heavy) |
| Spreadability | High | Medium | Low |
| Playtime | Short | Medium-Long | Long |
| Greasiness | Low | Medium | High |
| Residue | Low | Medium | High |
| Cushion | Low | High | Very High |
| Softness (t=5min) | Moderate | High | Very High |
Safety and Regulatory Considerations
-
In vitro irritation and sensitization assays (e.g., EpiDerm™, EpiCorneum™).
-
Patch testing on human volunteers to assess irritation and allergic contact dermatitis potential.
-
Comedogenicity testing for facial applications.
This compound holds potential as a valuable emollient in cosmetic and pharmaceutical formulations, particularly for products requiring a rich, substantive feel and significant barrier-enhancing properties. While direct experimental data is limited, the provided application notes and protocols offer a robust framework for its evaluation and formulation. By employing a combination of instrumental and sensory testing, formulators can thoroughly characterize its performance and unlock its potential for creating innovative and effective topical products.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. aston-chemicals.com [aston-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transepidermal water loss and stratum corneum hydration in forearm versus hand palm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. certifiedcosmetics.com [certifiedcosmetics.com]
- 7. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 8. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin hydration and transepidermal water loss (TEWL) measurements in assessment of eczema - Delfin Technologies [delfintech.com]
Application Notes and Protocols: Synthesis of Dicetyl Succinate via Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dicetyl succinate, a long-chain diester, through the Fischer esterification of succinic acid with cetyl alcohol. The procedure outlines the use of an acid catalyst, reaction conditions, purification methods, and characterization of the final product. The information is intended to guide researchers in the successful laboratory-scale synthesis of high-purity this compound for various research and development applications, including its use as an emollient, plasticizer, or in drug delivery systems.
Introduction
This compound is a diester formed from the reaction of succinic acid, a dicarboxylic acid, and cetyl alcohol, a 16-carbon fatty alcohol. Its long alkyl chains confer lipophilic properties, making it a valuable compound in formulations requiring emolliency, lubrication, and viscosity modification. The synthesis is typically achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is widely used due to its simplicity and the availability of common starting materials. The overall reaction is an equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product, often by removing water as it is formed.
Experimental Protocol
This protocol is based on general methods for the synthesis of long-chain dialkyl esters via Fischer esterification. Researchers should optimize the conditions based on their specific laboratory setup and desired purity.
Materials:
-
Succinic acid (C₄H₆O₄), MW: 118.09 g/mol
-
Cetyl alcohol (C₁₆H₃₄O), MW: 242.44 g/mol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate for chromatography
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid (1.0 eq), cetyl alcohol (2.2 eq), and a suitable solvent such as toluene (approximately 2 mL per gram of succinic acid).
-
Add the acid catalyst, for instance, p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq) or a few drops of concentrated sulfuric acid.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring. The reflux temperature will depend on the solvent used (for toluene, it is around 110-120 °C).
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (succinic acid) is consumed. The reaction time can vary from 8 to 24 hours depending on the scale and efficiency of water removal.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Deionized water.
-
Brine to facilitate phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio (Typical) |
| Succinic Acid | C₄H₆O₄ | 118.09 | 1.0 |
| Cetyl Alcohol | C₁₆H₃₄O | 242.44 | 2.2 |
| This compound | C₃₆H₇₀O₄ | 566.94 | - |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Catalyst | p-Toluenesulfonic acid or H₂SO₄ |
| Catalyst Loading | 0.05 - 0.1 molar equivalents |
| Solvent | Toluene |
| Reaction Temperature | 110 - 120 °C (Reflux) |
| Reaction Time | 8 - 24 hours |
| Expected Yield | 80 - 95% (after purification) |
| Appearance | White to off-white waxy solid |
| Melting Point (°C) | Not available, expected to be in the range of other long-chain esters |
Visualizations
Diagram 1: Chemical Reaction Scheme
Caption: Fischer esterification of succinic acid with cetyl alcohol.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet corresponding to the terminal methyl groups of the cetyl chains, a large multiplet for the methylene groups of the cetyl chains, a triplet for the methylene groups adjacent to the ester oxygen, and a singlet for the central methylene groups of the succinate backbone.
-
¹³C NMR: Expected signals would include peaks for the carbonyl carbons of the ester, the methylene carbons of the succinate backbone, and a series of peaks for the carbons of the cetyl chains.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the ester group around 1735-1750 cm⁻¹.
-
C-O stretching bands will be present in the 1000-1300 cm⁻¹ region.
-
Strong C-H stretching bands from the long alkyl chains will be observed around 2850-2960 cm⁻¹.
-
-
Melting Point:
-
The melting point of the purified this compound should be determined. A sharp melting point range is indicative of high purity.
-
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves).
-
The reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound via Fischer esterification. By following the detailed methodology and purification steps, researchers can obtain a high-purity product suitable for a variety of applications. The provided data tables and diagrams offer a clear and concise overview of the process, facilitating successful execution in a laboratory setting.
Application Notes and Protocols for the Quantification of Dicetyl Succinate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicetyl succinate is a large, non-polar wax ester used as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical formulations. Its quantification in complex matrices such as creams, lotions, and ointments is essential for quality control, formulation development, and stability testing. Due to the lack of specific, publicly available analytical methods for this compound, this document provides detailed, proposed protocols based on established techniques for the analysis of structurally similar long-chain and wax esters. The primary recommended method is High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) due to its suitability for semi-volatile, high molecular weight compounds. An alternative High-Performance Liquid Chromatography (HPLC) method with a Charged Aerosol Detector (CAD) is also presented for non-volatile analysis.
Analytical Methodologies
Primary Recommended Method: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
HT-GC-MS is a robust and sensitive technique for the analysis of semi-volatile compounds like wax esters. The high temperature of the injector and column allows for the volatilization of large molecules like this compound without thermal degradation, while the mass spectrometer provides definitive identification and quantification.
1.1.1. Experimental Protocol: HT-GC-MS
a) Sample Preparation: Extraction from a Cream or Lotion Matrix
-
Accurately weigh approximately 1 gram of the cosmetic product into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of hexane and 5 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to disperse the sample and facilitate extraction of the non-polar this compound into the hexane layer.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass test tube using a Pasteur pipette.
-
Repeat the extraction of the remaining sample residue with another 10 mL of hexane.
-
Combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of toluene for HT-GC-MS analysis.
b) Instrumental Parameters: HT-GC-MS
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W DB-1ht UltiMetal (15 m x 0.25 mm, 0.10 µm) or similar high-temperature capillary column.
-
Injector: Multimode Inlet (MMI)
-
Mode: Splitless
-
Temperature Program: 50°C (hold 0.5 min) to 400°C at 600°C/min (hold 5 min)
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C (hold 1 min)
-
Ramp 1: 15°C/min to 380°C
-
Hold: 5 minutes at 380°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 380°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan.
-
Full Scan Range: m/z 50-800.
-
SIM Ions for this compound (C36H70O4, MW: 566.95): To be determined from the mass spectrum of a pure standard. Likely fragment ions would correspond to the cetyl group (C16H33+) and succinate fragments.
-
1.1.2. Experimental Workflow: HT-GC-MS Analysis
Caption: Workflow for this compound Quantification by HT-GC-MS.
Alternative Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
For laboratories not equipped with HT-GC, or for formulations where this compound is not sufficiently volatile, HPLC with a universal detector like CAD is a suitable alternative. Since this compound lacks a strong UV chromophore, CAD provides a sensitive and universal means of detection for non-volatile and semi-volatile compounds.
1.2.1. Experimental Protocol: HPLC-CAD
a) Sample Preparation: Extraction and Cleanup
-
Follow steps 1-7 from the HT-GC-MS sample preparation protocol (Section 1.1.1.a).
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a Tetrahydrofuran (THF) and Acetonitrile mixture (50:50, v/v) for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection.
b) Instrumental Parameters: HPLC-CAD
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Column: C18 column suitable for non-polar compounds (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
C: Tetrahydrofuran (THF)
-
-
Gradient Elution:
-
0-2 min: 60% B, 40% C
-
2-15 min: Gradient to 20% B, 80% C
-
15-20 min: Hold at 20% B, 80% C
-
20.1-25 min: Return to 60% B, 40% C (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.
-
1.2.2. Logical Relationship: HPLC Method Development
Caption: Logic for Developing an HPLC Method for this compound.
Data Presentation
The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These values are hypothetical and based on typical performance for the analysis of similar compounds in complex matrices. Method validation would be required to establish actual performance.
| Parameter | HT-GC-MS (Proposed) | HPLC-CAD (Proposed) |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 5.0 |
| Precision (%RSD, n=6) | < 5% | < 8% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Conclusion
The quantification of this compound in complex cosmetic or pharmaceutical matrices can be effectively achieved using the proposed HT-GC-MS or HPLC-CAD methods. The HT-GC-MS method is recommended for its high sensitivity and specificity. The HPLC-CAD method provides a robust alternative for laboratories where high-temperature GC is not available. Both protocols outline detailed steps for sample preparation and instrumental analysis. It is imperative that these methods be fully validated according to ICH or other relevant guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
Application Notes and Protocols: Dicetyl Succinate in Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of dicetyl succinate as a key component in the formulation of Solid Lipid Nanoparticles (SLNs). While direct literature on this compound-based SLNs is limited, this document outlines a scientifically plausible approach based on the known properties of long-chain esters and dicarboxylic acid esters in drug delivery. The provided protocols are detailed templates for the formulation, characterization, and evaluation of these novel nanoparticles.
Application Notes
Introduction to this compound as a Novel Lipid for SLNs
This compound, a di-ester of cetyl alcohol and succinic acid, presents itself as a promising, novel lipid excipient for the formulation of Solid Lipid Nanoparticles. Its long alkyl chains suggest a solid nature at room and physiological temperatures, a prerequisite for a stable SLN matrix. The presence of the succinate moiety introduces a degree of polarity that may offer unique advantages in drug solubilization and release kinetics compared to traditional triglyceride-based lipids.
The rationale for exploring this compound in SLN formulations is rooted in the advantageous properties of dicarboxylic acid esters in pharmaceutical and cosmetic applications. These esters are known for their biocompatibility and function as effective emollients and skin penetration enhancers.[1] This suggests that this compound-based SLNs could be particularly well-suited for topical and transdermal drug delivery, potentially improving the skin permeation of encapsulated active pharmaceutical ingredients (APIs).
Potential Advantages of this compound in SLNs:
-
Biocompatibility and Safety: Succinic acid is a naturally occurring intermediate in the Krebs cycle, and cetyl alcohol is a widely used fatty alcohol in pharmaceuticals and cosmetics, suggesting a favorable safety profile for this compound.
-
Enhanced Drug Solubilization: The ester linkages and the dicarboxylic acid backbone may provide unique solubilizing environments for a variety of drug molecules, potentially increasing drug loading capacity.
-
Modified Release Profiles: The specific crystalline structure formed by this compound could lead to distinct drug release profiles, potentially offering sustained or controlled release.
-
Improved Skin Permeation: As suggested by studies on other dicarboxylic acid esters, this compound may act as a penetration enhancer, making it an excellent choice for dermal and transdermal drug delivery systems.[1]
Physicochemical Properties
| Property | Estimated Value/Characteristic | Significance in SLN Formulation |
| Molecular Formula | C36H70O4 | Provides the basis for molecular weight and subsequent calculations for formulation. |
| Molecular Weight | 566.9 g/mol | Important for determining molar ratios in formulation and drug loading calculations. |
| Melting Point (°C) | Estimated to be in the range of 60-80 °C | A critical parameter for the hot homogenization technique. The lipid must be solid at room and body temperature but melt at a manageable processing temperature. |
| Physical State at 25°C | Solid | Essential for the formation of a solid lipid core in the nanoparticles. |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane. | Dictates the choice of solvent for certain preparation methods and is crucial for drug encapsulation. |
| Crystalline Nature | Expected to form a crystalline matrix. | The crystalline structure influences drug loading, encapsulation efficiency, and the drug release profile. |
Note: The melting point is an estimation based on the properties of similar long-chain esters and should be experimentally determined before proceeding with formulation.
Experimental Protocols
The following protocols provide a detailed methodology for the formulation and characterization of this compound-based SLNs. These are intended as a starting point and may require optimization depending on the specific drug and desired nanoparticle characteristics.
Protocol 1: Formulation of this compound SLNs by Hot Homogenization
This protocol describes the preparation of drug-loaded this compound SLNs using the widely adopted hot homogenization followed by ultrasonication method.
Materials:
-
This compound (Lipid Matrix)
-
Drug (e.g., a model hydrophobic drug like curcumin or a topical anti-inflammatory drug)
-
Poloxamer 188 or Tween 80 (Surfactant)
-
Soy Lecithin (Co-surfactant)
-
Ultrapure Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the drug.
-
Place them in a beaker and heat on a water bath to a temperature approximately 5-10°C above the melting point of this compound (e.g., 85°C).
-
Stir the mixture gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soy lecithin).
-
Dissolve them in ultrapure water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 85°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately after the addition is complete, homogenize the mixture using a high-shear homogenizer at a speed of 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 10-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range.
-
The energy input during sonication should be optimized to achieve the desired particle size without causing degradation of the drug or lipid.
-
-
Cooling and Solidification:
-
Quickly cool down the resulting nanoemulsion by placing the beaker in an ice bath.
-
The rapid cooling facilitates the solidification of the lipid droplets into solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, while Laser Doppler Anemometry (LDA) is used to measure the zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Perform the measurements in triplicate at 25°C.
-
Record the average particle size (Z-average), PDI, and zeta potential.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of free, unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.
-
Procedure:
-
Use a centrifugation-based method. Place a known volume of the SLN dispersion in a centrifugal filter unit (e.g., Amicon Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the SLNs.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
Hypothetical Characterization Data
The following table presents hypothetical, yet realistic, characterization data for a drug-loaded this compound SLN formulation.
| Parameter | Value |
| Particle Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Drug Loading (%) | 5 ± 1 |
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using the dialysis bag method to evaluate the release profile of the encapsulated drug from the this compound SLNs.
Materials:
-
Drug-loaded this compound SLN dispersion
-
Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 for skin-related studies)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of the Dialysis Setup:
-
Take a known volume (e.g., 2 mL) of the drug-loaded SLN dispersion and place it inside a dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of the release medium (PBS).
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the formulation and potential mechanisms.
Caption: Experimental workflow for the formulation and characterization of this compound SLNs.
Caption: Schematic of a drug-loaded this compound solid lipid nanoparticle.
Caption: Hypothetical signaling pathway for a drug delivered via this compound SLNs.
References
Application Notes and Protocols for Evaluating Dicetyl Succinate as a Wax Crystal Modifier in Oleogels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Wax Crystal Modifiers in Oleogel Formulation
Oleogels are structured lipid systems where a liquid oil phase is entrapped within a three-dimensional network of a self-assembled gelator.[1][2] Natural waxes are a common class of oleogelators, forming a crystalline network that provides solid-like properties to the liquid oil.[3] The functionality of these oleogels, including their texture, stability, and release characteristics, is intrinsically linked to the size, shape, and interactions of the wax crystals.
Wax crystal modifiers are additives that can influence the crystallization process, thereby altering the final microstructure and macroscopic properties of the oleogel.[2] These modifiers can co-crystallize with the primary wax, adsorb to crystal surfaces, or otherwise interfere with crystal growth and aggregation. The addition of a crystal modifier can lead to:
-
Smaller and more numerous crystals: This can result in a smoother texture, improved oil binding capacity, and increased firmness.
-
Altered crystal morphology: Modifiers can change the crystal shape from large spherulites to small needles or platelets, impacting the gel's rheological properties.[4]
-
Enhanced thermal stability: Modifiers can affect the melting and crystallization temperatures of the oleogel.[5]
Currently, there is limited publicly available research on the specific use of dicetyl succinate as a wax crystal modifier in oleogels. Therefore, this document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound, or any novel compound, as a potential wax crystal modifier in a model oleogel system.
Conceptual Framework for Evaluation
The following diagram illustrates a logical workflow for assessing the impact of a novel wax crystal modifier on oleogel properties.
Caption: Experimental workflow for evaluating a novel wax crystal modifier.
The core of the evaluation involves comparing a control oleogel (containing only the primary wax and oil) with a test oleogel (containing the primary wax, oil, and this compound). A comprehensive suite of characterization techniques is employed to quantify the differences in their physicochemical properties.
The proposed mechanism by which a crystal modifier like this compound might function is by altering the nucleation and growth of wax crystals.
Caption: Conceptual mechanism of wax crystal modification.
Experimental Protocols
These protocols are designed to be a starting point and can be adapted based on the specific wax and oil system being investigated.
Oleogel Preparation
-
Materials:
-
Vegetable oil (e.g., sunflower oil, soybean oil)
-
Primary wax gelator (e.g., beeswax, candelilla wax)[6]
-
This compound (as the test modifier)
-
-
Procedure:
-
Prepare a stock solution of the primary wax in oil (e.g., 5% w/w).
-
For the Control Oleogel : Weigh the desired amount of the wax/oil stock solution into a glass vial with a magnetic stirrer.
-
For the Test Oleogel : Weigh the same amount of the wax/oil stock solution and add the desired concentration of this compound (e.g., 0.1%, 0.5%, 1.0% w/w of the total oleogel).
-
Heat the vials in a temperature-controlled water bath or on a hot plate to 80-90°C (or 10°C above the melting point of the wax) with continuous stirring until all components are fully dissolved and the solution is clear.
-
Once dissolved, cool the solutions under controlled conditions (e.g., quiescently at a set temperature like 25°C) for a specified period (e.g., 24 hours) to allow for gel formation and crystallization to complete.[1]
-
Microstructure Analysis: Polarized Light Microscopy (PLM)
-
Objective: To visualize the crystal morphology and size.
-
Procedure:
-
While the oleogel mixture is still molten, place a small drop onto a pre-heated microscope slide.
-
Carefully place a coverslip over the drop to create a thin film.
-
Transfer the slide to the microscope stage equipped with a temperature-controlled unit.
-
Observe the crystallization process as the sample cools or after it has been aged under the same conditions as the bulk samples.
-
Capture images at various magnifications (e.g., 10x, 20x) using a polarized light source to visualize the birefringent crystals.[4]
-
Compare the crystal size, shape (e.g., needles, spherulites), and distribution between the control and test samples.[2]
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the crystallization and melting temperatures and enthalpies.
-
Procedure:
-
Accurately weigh 5-10 mg of the prepared oleogel into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan should be used as a reference.
-
The following thermal program is recommended:
-
Equilibrate at 25°C.
-
Heat from 25°C to 100°C at a rate of 5°C/min.
-
Hold at 100°C for 10 minutes to erase thermal history.
-
Cool from 100°C to 0°C at a rate of 5°C/min.
-
Hold at 0°C for 10 minutes.
-
Heat from 0°C to 100°C at a rate of 5°C/min.
-
-
From the cooling curve, determine the onset of crystallization temperature (Tc) and the enthalpy of crystallization (ΔHc).
-
From the second heating curve, determine the peak melting temperature (Tm) and the enthalpy of melting (ΔHm).[7]
-
Rheological Behavior
-
Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') and gel strength.
-
Procedure:
-
Use a rheometer with a parallel plate or cone-and-plate geometry.
-
Carefully transfer a sample of the set oleogel onto the rheometer's lower plate.
-
Lower the upper geometry to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Allow the sample to rest for 5 minutes to equilibrate.
-
Amplitude Sweep (Strain Sweep): Perform a strain sweep at a constant frequency (e.g., 1 Hz) from 0.01% to 100% strain to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER.
-
Temperature Sweep: Perform a temperature sweep from high to low temperature (e.g., 90°C to 20°C) at a constant strain and frequency to monitor the gelation process. G' and G'' will cross over at the gelation point.
-
Textural Properties
-
Objective: To quantify the hardness of the oleogel.
-
Procedure:
-
Use a texture analyzer equipped with a cylindrical or conical probe.
-
The oleogel samples should be prepared in standardized containers and stored at a constant temperature for at least 24 hours.
-
The probe penetrates the sample to a set distance (e.g., 10 mm) at a constant speed (e.g., 1 mm/s).
-
The hardness is defined as the maximum force (in Newtons or grams) recorded during the penetration.[4]
-
Perform at least three measurements per sample.
-
Oil Binding Capacity (OBC)
-
Objective: To measure the ability of the oleogel network to hold the liquid oil.
-
Procedure:
-
Weigh a known amount of oleogel (W_oleogel) into a pre-weighed centrifuge tube (W_tube).
-
Centrifuge the sample at a specified speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes).
-
After centrifugation, carefully decant the separated oil.
-
Invert the tube on a paper towel for 30 minutes to drain any remaining free oil.
-
Weigh the tube containing the remaining gel (W_final).
-
Calculate the OBC using the following formula:
-
OBC (%) = [(W_final - W_tube) / W_oleogel] * 100
-
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments, allowing for a clear comparison between the control and test formulations.
Table 1: Thermal Properties of Oleogels
| Sample | Modifier Conc. (% w/w) | Crystallization Onset Temp (Tc, °C) | Crystallization Enthalpy (ΔHc, J/g) | Peak Melting Temp (Tm, °C) | Melting Enthalpy (ΔHm, J/g) |
|---|---|---|---|---|---|
| Control | 0 | ||||
| Test 1 | 0.1 | ||||
| Test 2 | 0.5 |
| Test 3 | 1.0 | | | | |
Table 2: Rheological and Textural Properties of Oleogels
| Sample | Modifier Conc. (% w/w) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Hardness (N) | Oil Binding Capacity (%) |
|---|---|---|---|---|---|
| Control | 0 | ||||
| Test 1 | 0.1 | ||||
| Test 2 | 0.5 |
| Test 3 | 1.0 | | | | |
Interpretation of Results
-
Increased Tc and ΔHc: Suggests that this compound may act as a nucleating agent, promoting earlier crystallization.
-
Decreased Crystal Size (from PLM) and Increased Hardness: A classic indicator of effective crystal modification, leading to a more robust crystal network.
-
Higher G' values: Indicates a stronger, more solid-like gel structure.
-
Increased OBC: Shows that the modified crystal network is more efficient at entrapping the liquid oil.
-
Changes in Tm and ΔHm: Can provide insights into the co-crystallization or interaction between the this compound and the primary wax.
By following these protocols and systematically analyzing the data, researchers can effectively determine the potential of this compound as a novel wax crystal modifier for oleogel systems in various applications, including pharmaceuticals and food products.
References
- 1. Oleogels—Their Applicability and Methods of Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stearic Acid as the Crystal Habit Modifier in Candelilla Wax-Groundnut Oil Oleogels [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Physical Characteristics of Mixed-Component Oleogels: Natural Wax and Monoglyceride Interactions in Different Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential crystallization of high and low melting waxes to improve oil structuring in wax-based oleogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicetyl Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of dicetyl succinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Catalyst Activity: The chosen catalyst may be unsuitable for the esterification of a long-chain alcohol like cetyl alcohol or may have lost its activity. | 1. Catalyst Selection: Consider using catalysts effective for long-chain esterification such as solid acid resins (e.g., Amberlyst-16), zirconyl chloride, or phosphotungstic acid.[1][2][3] 2. Catalyst Loading: Optimize the catalyst concentration. For instance, in related syntheses, catalyst amounts around 1.2% by mass of the acid have been effective.[3] 3. Catalyst Activation/Storage: Ensure the catalyst is properly activated and stored to prevent deactivation by moisture. |
| 2. Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. | 1. Water Removal: Employ azeotropic distillation with a suitable solvent (e.g., toluene) to continuously remove water as it forms.[3] 2. Excess Reactant: Use an excess of one reactant, typically the less expensive one (cetyl alcohol in this case), to drive the reaction forward. Molar ratios of alcohol to acid of 3:1 or higher have been used in similar syntheses.[3] | |
| 3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion due to suboptimal temperature or duration. | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions or degradation. Temperatures around 140°C have been used for similar long-chain esterifications.[1] 2. Extend Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or NMR spectroscopy to determine the optimal reaction time.[4][5] Reaction times of several hours are common.[3] | |
| Formation of Byproducts | 1. Side Reactions at High Temperatures: Elevated temperatures can lead to the formation of undesired byproducts such as diacetyl.[6] | 1. Temperature Control: Maintain the reaction temperature at the minimum required for an efficient conversion rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. Catalyst-Induced Side Reactions: Some catalysts may promote side reactions. | 1. Catalyst Screening: If byproduct formation is significant, screen different types of catalysts to identify one with higher selectivity. | |
| Difficult Product Isolation and Purification | 1. Similar Physical Properties of Reactants and Products: The high molecular weight and non-polar nature of both cetyl alcohol and this compound can make separation challenging. | 1. Crystallization: Cool the reaction mixture to induce crystallization of the this compound product. Washing the crystals with a cold solvent can help remove unreacted starting materials.[7][8] 2. Column Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel may be necessary. |
| 2. Emulsion Formation During Workup: The presence of a long-chain ester can lead to the formation of emulsions during aqueous workup. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. 2. Use of a Separatory Funnel: Allow the layers to separate over an extended period in a separatory funnel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of succinic acid to cetyl alcohol for the synthesis of this compound?
A1: While specific data for this compound is limited, for the synthesis of other long-chain dialkyl succinates like dioctyl succinate, a molar ratio of alcohol to acid of 3.1:1 has been found to be optimal.[3] Using an excess of the alcohol helps to drive the equilibrium towards the formation of the diester.
Q2: Which catalyst is most effective for the synthesis of this compound?
A2: For the esterification of long-chain alcohols and carboxylic acids, solid acid catalysts such as Amberlyst-16 have shown excellent yields (>98%).[1] Other catalysts that have been effective in the synthesis of similar esters include phosphotungstic acid and zirconyl chloride.[2][3] The choice of catalyst may depend on the specific reaction conditions and desired purity of the final product.
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
A3: The most common method for water removal in esterification reactions is azeotropic distillation. This involves using a solvent, such as toluene, that forms a low-boiling azeotrope with water.[3] As the reaction proceeds, the water-toluene azeotrope is distilled off, effectively removing the water and shifting the reaction equilibrium towards the product.
Q4: What are the recommended temperature and reaction time for the synthesis?
A4: For the esterification of long-chain acids with long-chain alcohols using a solid acid catalyst like Amberlyst-16, a temperature of 140°C has been shown to be effective.[1] In the synthesis of dioctyl succinate using phosphotungstic acid, an optimal reaction time of 3 hours was reported.[3] It is crucial to monitor the reaction progress to determine the point of completion and avoid unnecessary heating that could lead to byproduct formation.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques. Thin-Layer Chromatography (TLC) is a simple and effective method to qualitatively track the consumption of the starting materials and the formation of the product.[4] For more quantitative analysis, techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5]
Q6: What is the best method for purifying the final this compound product?
A6: Due to the waxy nature of this compound, crystallization is often a suitable method for purification.[7] The crude product can be dissolved in a suitable hot solvent and then cooled to induce crystallization, leaving impurities in the mother liquor. If further purification is needed, column chromatography over silica gel can be effective.
Quantitative Data on Related Succinate Synthesis
Table 1: Optimization of Dioctyl Succinate Synthesis Using Phosphotungstic Acid [3]
| Parameter | Molar Ratio (Alcohol:Acid) | Catalyst Amount (% mass of acid) | Toluene Amount (% mass of acid) | Reaction Time (h) | Esterification Rate (%) |
| Optimal Conditions | 3.1 | 1.2 | 70 | 3 | 99.27 |
Table 2: Synthesis of Dibutyl Succinate Using Phosphotungstic Acid [3]
| Parameter | Molar Ratio (Alcohol:Acid) | Catalyst Amount (% mass of acid) | Azeotropic Agent (% of total mass) | Reaction Time (h) | Yield (%) |
| Optimal Conditions | 3.0:1 | 1.1 | 22 | 2 | 99.47 |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Adapted from[1])
-
Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add succinic acid (1.0 equivalent), cetyl alcohol (3.0 equivalents), a solid acid catalyst such as Amberlyst-16 (e.g., 10 wt% of succinic acid), and a suitable solvent for azeotropic distillation (e.g., toluene).
-
Reaction Setup: Place the flask in a heating mantle and ensure a continuous flow of cooling water through the condenser.
-
Reaction Execution: Heat the mixture to reflux (approximately 140°C for toluene). Continuously remove the water collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the succinic acid spot disappears.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Protocol 2: Synthesis of this compound using Phosphotungstic Acid (Adapted from[3])
-
Reactant and Catalyst Charging: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a water separator, add succinic acid (1.0 equivalent), cetyl alcohol (3.1 equivalents), phosphotungstic acid (1.2% by mass of succinic acid), and toluene (70% by mass of succinic acid).
-
Reaction Execution: Heat the mixture with stirring. The reaction temperature should be maintained at the boiling point of the solvent.
-
Water Removal: The water generated during the reaction is removed by azeotropic distillation with toluene.
-
Reaction Completion: Continue the reaction for approximately 3 hours or until no more water is collected.
-
Workup: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. NMR reaction monitoring in flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacetyl - Wikipedia [en.wikipedia.org]
- 7. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 8. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
Technical Support Center: Dicetyl Succinate Hydrolysis in Formulations
Welcome to the technical support center for "Dicetyl succinate." This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the hydrolytic stability of this compound in formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a diester of succinic acid and cetyl alcohol. As an ester, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form its constituent molecules: succinic acid and cetyl alcohol.[1][2] This degradation can be problematic in liquid and semi-solid formulations as it can alter the physicochemical properties, such as pH and viscosity, and potentially impact the efficacy and sensory characteristics of the final product.
Q2: What are the primary factors that promote the hydrolysis of this compound?
Several factors can accelerate the hydrolysis of esters like this compound:
-
pH: Hydrolysis is significantly influenced by pH. The reaction can be catalyzed by both acids and bases.[1][2][3][4] Generally, the rate of hydrolysis is lowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.[5][6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Elevated temperatures during manufacturing, storage, or transport can accelerate the degradation of this compound.
-
Presence of Water: As a reactant in hydrolysis, the availability of water is crucial. Formulations with a high water content are more prone to this issue.
-
Catalysts: Besides acids and bases, other components in a formulation, such as certain enzymes or metal ions, can catalyze the hydrolysis process.
Q3: What is the optimal pH range to ensure the stability of this compound in aqueous or emulsion-based formulations?
While specific data for this compound is not extensively available, based on the general behavior of esters, a pH range of 4.5 to 6.5 is often recommended to minimize hydrolysis.[5][6] It is crucial to conduct stability studies on your specific formulation to determine the optimal pH for your system.
Q4: How can I prevent or minimize the hydrolysis of this compound in my formulation?
Several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintaining the formulation's pH within the optimal stability range is the most effective method. This can be achieved using appropriate buffer systems. The succinic acid/succinate system itself can act as a buffer in the pH range of 4.5-6.0.[7][8]
-
Temperature Management: Store and transport the formulation at controlled room temperature and avoid exposure to extreme heat.
-
Minimizing Water Activity: In anhydrous or low-water formulations, ensure that all raw materials are anhydrous and protect the formulation from atmospheric moisture.
-
Use of Stabilizers: The inclusion of certain additives can help mitigate hydrolysis. For instance, chelating agents can sequester metal ions that may act as catalysts.[9] In some applications, specific hydrolysis stabilizers like carbodiimides may be considered, although their use in pharmaceutical and cosmetic products requires careful evaluation of safety and regulatory acceptance.[6]
-
Formulation Design: Consider formulating with a lower water content if feasible for your application. Also, the incorporation of this compound into the oil phase of an emulsion can offer some protection from hydrolysis in the aqueous phase.
Troubleshooting Guide
Issue: I am observing a decrease in the pH of my formulation containing this compound over time.
-
Possible Cause: This is a classic indicator of ester hydrolysis. The breakdown of this compound produces succinic acid, which will lower the pH of the formulation.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use an analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the levels of this compound, succinic acid, and cetyl alcohol over time.
-
Evaluate pH and Buffer System: Re-evaluate the initial pH of your formulation and the buffering capacity of your chosen system. It may be necessary to adjust the pH or use a stronger buffer system to maintain the desired pH range.
-
Assess Storage Conditions: Review the storage temperature of your stability samples. If they have been exposed to elevated temperatures, this could be accelerating the hydrolysis.
-
Issue: My emulsion is showing signs of instability (e.g., creaming, separation) after incorporating this compound.
-
Possible Cause: While this compound can be a valuable component in emulsions, its hydrolysis can lead to changes in the formulation that affect stability. The formation of succinic acid and cetyl alcohol can alter the interfacial properties of the emulsion.
-
Troubleshooting Steps:
-
Investigate for Hydrolysis: As with the pH issue, the first step is to determine if hydrolysis is occurring.
-
Review Emulsifier System: The change in the composition of the oil and water phases due to hydrolysis may require an adjustment of the emulsifier system to maintain stability.
-
Conduct Centrifuge Test: A centrifuge test can be a quick way to assess the physical stability of your emulsion under stress and can help in screening different stabilizer systems.[6]
-
Data Presentation
The following table presents illustrative data on the hydrolytic stability of this compound in a model oil-in-water emulsion system at different pH values and temperatures. This data is intended to be representative of the expected behavior of a long-chain diester and should be confirmed through experimental studies with your specific formulation.
| pH | Temperature (°C) | This compound Remaining after 3 Months (%) | Appearance of Formulation |
| 4.0 | 25 | 95.2 | No significant change |
| 5.5 | 25 | 99.1 | No significant change |
| 7.0 | 25 | 97.5 | No significant change |
| 8.5 | 25 | 92.0 | Slight decrease in viscosity |
| 5.5 | 40 | 96.5 | No significant change |
| 8.5 | 40 | 85.3 | Noticeable decrease in viscosity and slight phase separation |
Experimental Protocols
Protocol 1: Stability Testing of a this compound-Containing Emulsion
Objective: To evaluate the hydrolytic stability of this compound in an oil-in-water emulsion under accelerated and real-time conditions.
Methodology:
-
Formulation Preparation: Prepare the emulsion containing this compound according to your standard procedure. Divide the batch into three parts and adjust the pH of each part to three different levels (e.g., 4.5, 6.0, and 7.5) using a suitable buffer.
-
Packaging: Fill the formulation into inert, airtight containers, identical to the intended final packaging.
-
Storage Conditions:
-
Accelerated Stability: Place samples in stability chambers at 40°C ± 2°C / 75% RH ± 5% RH.[5]
-
Real-Time Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Sampling Time Points: Withdraw samples at initial (T=0), 1, 2, 3, and 6 months for accelerated stability, and at 0, 3, 6, 12, 18, and 24 months for real-time stability.
-
Analysis: At each time point, perform the following analyses:
-
Physical Appearance: Observe for any changes in color, odor, and phase separation.
-
pH Measurement: Measure the pH of the formulation.
-
Viscosity Measurement: Determine the viscosity using a suitable viscometer.
-
Quantification of this compound and Hydrolysis Products: Use the analytical method detailed in Protocol 2.
-
Protocol 2: Quantification of this compound and its Hydrolysis Products by Gas Chromatography (GC)
Objective: To develop and validate a GC method for the simultaneous quantification of this compound, cetyl alcohol, and succinic acid (as its methyl ester derivative) in a cosmetic or pharmaceutical formulation.
Methodology:
-
Sample Preparation (for an O/W Emulsion):
-
Accurately weigh approximately 1g of the emulsion into a centrifuge tube.
-
Add a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) to extract the lipid-soluble components.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a new tube.
-
For the analysis of succinic acid, the aqueous phase can be collected and derivatized separately. A common derivatization is to convert the carboxylic acid to its methyl ester using a reagent like diazomethane (with appropriate safety precautions) or by acidic methanolysis.
-
-
GC System and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of fatty acid esters and long-chain alcohols (e.g., a polar-modified polysiloxane column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Final Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
-
Calibration:
-
Prepare standard solutions of this compound, cetyl alcohol, and methyl succinate of known concentrations in the extraction solvent.
-
Inject the standards to generate a calibration curve for each analyte.
-
-
Analysis:
-
Inject the prepared sample extracts into the GC.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each component using the calibration curves.
-
Note: This is a general method and may require optimization for your specific formulation matrix.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for formulation instability.
Caption: Workflow for stability testing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. azom.com [azom.com]
- 3. Characterization of structural stability of palm oil esters-based nanocosmeceuticals loaded with tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetyl Alcohol [drugfuture.com]
- 6. skinconsult.com [skinconsult.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. dgk-ev.de [dgk-ev.de]
- 9. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Enhancing the Thermal Stability of Dicetyl Succinate-Containing Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dicetyl Succinate-containing polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming challenges related to the thermal stability of these materials during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Premature Polymer Discoloration (Yellowing/Browning) at Elevated Temperatures | 1. Thermo-oxidative Degradation: The presence of oxygen at high temperatures can initiate degradation pathways. 2. Residual Impurities: Catalysts, unreacted monomers, or solvents from synthesis can lower thermal stability. 3. Inadequate Stabilization: Lack of or insufficient amount of appropriate antioxidants. | 1. Inert Atmosphere Processing: Process the polymer under a nitrogen or argon atmosphere to minimize oxygen exposure. 2. Purification of Polymer: Purify the polymer before thermal processing to remove residual impurities. Techniques like precipitation or solvent extraction can be effective. 3. Incorporate Antioxidants: Add primary (radical scavengers) and secondary (peroxide decomposers) antioxidants to the polymer formulation. |
| Unexpected Decrease in Melt Viscosity or Molecular Weight During Processing | 1. Chain Scission: Thermal degradation is causing the polymer backbone to break. 2. Hydrolysis: Residual moisture can lead to hydrolytic cleavage of the ester linkages at high temperatures. | 1. Lower Processing Temperature: If possible, reduce the processing temperature to minimize thermal stress on the polymer. 2. Thoroughly Dry the Polymer: Dry the polymer under vacuum at an appropriate temperature before melt processing to remove any absorbed water. 3. Use Chain Extenders: Incorporate chain extenders that can react with the end groups formed during degradation to increase the molecular weight.[1] |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | 1. Sample Heterogeneity: The sample being tested is not representative of the bulk material. 2. Variable Heating Rates: Different heating rates can shift the temperatures of thermal events. 3. Atmosphere Contamination: The purge gas in the thermal analyzer is not pure. | 1. Standardized Sample Preparation: Ensure a consistent method for sample preparation to guarantee homogeneity. 2. Consistent Experimental Parameters: Use the same heating rate, sample mass, and crucible type for all related experiments to ensure comparability of results. 3. Verify Gas Purity: Check the purity of the nitrogen or air used as the purge gas and ensure a consistent flow rate. |
| Formation of Bubbles or Voids in the Processed Polymer | 1. Volatilization of Degradation Products: Gaseous byproducts are being formed due to thermal decomposition. 2. Trapped Moisture or Solvents: Residual volatiles are vaporizing at processing temperatures. | 1. Analyze Off-gases: Use techniques like TGA coupled with mass spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the volatile degradation products. 2. Implement a Pre-drying/Devolatilization Step: Introduce a vacuum drying step before final processing to remove any trapped volatiles. |
Frequently Asked Questions (FAQs)
Q1: What is the likely thermal degradation mechanism for a polymer containing this compound?
A1: Based on studies of similar long-chain aliphatic polyesters, the primary thermal degradation mechanism is likely to be a non-radical, intramolecular chain scission involving β-hydrogen transfer (β-scission). This process results in the formation of shorter polymer chains with carboxyl and vinyl end groups. A secondary, less dominant mechanism could be homolytic scission of the ester bonds.
Q2: How do the long cetyl (C16) chains in this compound affect the thermal stability of the polymer?
A2: The long alkyl chains can have a complex influence on thermal stability. On one hand, the increased hydrocarbon content can enhance thermal stability by shielding the more thermally labile ester groups. However, the long, flexible chains can also lower the glass transition temperature (Tg), potentially making the polymer more susceptible to degradation at lower temperatures. The overall effect will depend on the specific polymer architecture and the presence of other functional groups.
Q3: What types of stabilizers are recommended for improving the thermal stability of this compound-containing polymers?
A3: A combination of primary and secondary antioxidants is generally recommended for polyesters.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are effective at interrupting the radical chain reactions of thermo-oxidative degradation.
-
Secondary Antioxidants (Peroxide Decomposers): Phosphites, phosphonites, and thiosynergists can decompose hydroperoxides, which are unstable intermediates that can lead to further degradation.[2]
-
Hydrolysis Stabilizers: If hydrolysis is a concern, carbodiimides or other anti-hydrolysis agents can be beneficial.[1]
Q4: Which analytical techniques are essential for evaluating the thermal stability of my polymer?
A4: The following techniques are crucial:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the weight loss profile of the polymer as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which can be affected by degradation.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): To identify the specific chemical fragments produced during thermal decomposition, which helps in elucidating the degradation mechanism.[3]
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation and the thermal decomposition profile of a this compound-containing polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form.
-
Instrument Setup:
-
Place a 5-10 mg sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Place the crucible in the TGA instrument.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of the polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating: Ramp from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling: Cool the sample from the high temperature back to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min.
-
Second Heating: Ramp from the low temperature back up to the high temperature at 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak of the endothermic melting transition.
-
Visualizations
Caption: Experimental workflow for synthesis and thermal characterization.
Caption: Postulated primary thermal degradation pathway.
Caption: Troubleshooting logic for thermal instability issues.
References
Enhancing the loading capacity of "Dicetyl succinate" nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the loading capacity of Dicetyl Succinate-based nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common challenges encountered during the formulation and optimization of this compound solid lipid nanoparticles (SLNs).
Question 1: My drug loading capacity (%DL) and encapsulation efficiency (%EE) are consistently low. What are the potential causes and how can I improve them?
Answer:
Low drug loading is a common issue, particularly for hydrophilic drugs, in lipid-based nanoparticles.[1][2] Several factors related to the formulation and process can contribute to this problem.
Potential Causes & Solutions:
-
Poor Drug Solubility in Lipid: The primary requirement for high loading in SLNs is good solubility of the drug in the molten lipid matrix.[1] this compound is highly lipophilic; therefore, it is best suited for encapsulating lipophilic drugs. For hydrophilic drugs, consider creating a lipid-drug conjugate before encapsulation to improve compatibility.[2]
-
Drug Partitioning to Aqueous Phase: During the emulsification step, the drug may preferentially partition into the external aqueous phase, especially if it has some water solubility.
-
Solution: Optimize the surfactant type and concentration. The right hydrophilic-lipophilic balance (HLB) can help stabilize the lipid-water interface and minimize drug leakage.
-
-
Rapid Lipid Crystallization: If the lipid matrix crystallizes too quickly and forms a perfect crystal lattice upon cooling, there will be no room to accommodate the drug molecules, leading to drug expulsion.
-
Solution: Employing a mixture of lipids (creating Nanostructured Lipid Carriers or NLCs) can disrupt the crystalline order, creating imperfections that allow for higher drug loading.[3]
-
-
Insufficient Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Too little drug results in low loading, while too much can lead to drug saturation in the lipid melt, causing poor encapsulation.
-
Solution: Experiment with different drug-to-lipid ratios to find the optimal concentration for your specific active pharmaceutical ingredient (API).
-
Question 2: My this compound nanoparticles are aggregating or showing poor physical stability during storage. What should I do?
Answer:
Particle aggregation is a sign of colloidal instability. This can be caused by an insufficient surface charge or inadequate steric hindrance between particles.
Potential Causes & Solutions:
-
Inadequate Surfactant/Stabilizer Concentration: The surfactant concentration is critical for stabilizing the nanoparticles.
-
Solution: Increase the concentration of your surfactant or co-surfactant. Ensure the chosen surfactant provides a sufficient zeta potential (typically > |30| mV) for electrostatic stabilization or enough steric bulk to prevent aggregation.
-
-
Particle Growth (Ostwald Ripening): Smaller particles can dissolve and redeposit onto larger ones over time, leading to an increase in average particle size.
-
Solution: Optimize the polydispersity index (PDI) during preparation. A more uniform particle size distribution can reduce Ostwald ripening. Using a co-surfactant can also enhance stability.
-
-
Storage Conditions: Temperature fluctuations can affect the lipid's crystalline state and lead to drug expulsion and aggregation.[2]
-
Solution: Store nanoparticle dispersions at a consistent, cool temperature (e.g., 4°C), and avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.
-
Question 3: How do I choose the right surfactant for my this compound formulation?
Answer:
Surfactant selection is crucial as it impacts particle size, stability, and drug loading.[4]
Key Considerations:
-
Biocompatibility: Choose surfactants that are generally regarded as safe (GRAS), such as Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® series), and poloxamers.
-
Hydrophilic-Lipophilic Balance (HLB): For oil-in-water emulsions, which are typical for SLN preparation, surfactants with higher HLB values (8-18) are generally preferred.
-
Stabilization Mechanism: Some surfactants provide electrostatic stabilization (e.g., sodium dodecyl sulfate), while others offer steric stabilization (e.g., PEGylated lipids, Poloxamers). Blending surfactants can combine these benefits for enhanced stability.[5]
Question 4: Can I use this compound nanoparticles for hydrophilic drugs?
Answer:
While challenging, it is possible. Standard SLNs are often poor carriers for hydrophilic drugs due to the lipophilic nature of the lipid core.[2]
Strategies to Improve Loading of Hydrophilic Drugs:
-
Double Emulsion Method (w/o/w): Prepare a primary water-in-oil emulsion containing the drug and then disperse it in a second aqueous phase. This method can entrap the water-soluble drug within an aqueous core inside the nanoparticle.
-
Lipid-Drug Conjugates: Covalently linking the hydrophilic drug to a lipid molecule can significantly increase its incorporation into the lipid matrix.[2]
-
Modifying the Formulation: Creating Nanostructured Lipid Carriers (NLCs) by blending this compound with a liquid lipid (oil) can create a less-ordered matrix that may better accommodate hydrophilic molecules.[3]
Quantitative Data on Factors Influencing Drug Loading
The following table summarizes key formulation variables and their general effect on Drug Loading (%DL) and Encapsulation Efficiency (%EE) in solid lipid nanoparticles.
| Parameter | Variation | Effect on %DL & %EE | Rationale |
| Drug Solubility in Lipid | Low to High | Increases | Higher solubility of the drug in the molten lipid is a prerequisite for effective encapsulation.[1] |
| Lipid Matrix Structure | Perfect Crystal (SLN) vs. Imperfect (NLC) | Increases with imperfection | An unstructured lipid matrix (NLC) provides more space to accommodate drug molecules, reducing drug expulsion.[3] |
| Surfactant Concentration | Increasing | Increases up to an optimum, then may decrease | Sufficient surfactant is needed to form a stable emulsion and prevent drug leakage. Excess surfactant can increase drug solubility in the aqueous phase. |
| Drug:Lipid Ratio | Increasing | Increases up to the lipid's saturation point | Increasing the initial drug amount generally improves loading until the lipid becomes saturated.[6] |
| Homogenization Pressure | Increasing | Variable | High pressure reduces particle size, increasing surface area, which may lead to drug expulsion. However, it also ensures a fine, stable emulsion. |
| Homogenization Time | Increasing | Increases up to an optimum | Sufficient time is needed for proper emulsification and drug partitioning into the lipid phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization
This protocol describes a standard method for preparing drug-loaded SLNs using a high-shear or high-pressure homogenizer.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the desired amounts of this compound and the lipophilic API. Place them in a beaker and heat to 5-10°C above the melting point of the this compound. Stir until a clear, uniform lipid melt is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This creates a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (HPH) at a set pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The rapid cooling of the liquid lipid droplets causes them to solidify into nanoparticles.
-
Storage: Store the final nanoparticle dispersion at 4°C for subsequent analysis.
Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency
This protocol uses an indirect method to determine the amount of drug encapsulated within the nanoparticles.[7]
Materials:
-
Drug-loaded nanoparticle dispersion
-
Appropriate solvent for the drug
-
Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off below that of the nanoparticles)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug: Place a known volume (e.g., 1 mL) of the nanoparticle dispersion into a centrifugal filter unit.
-
Centrifugation: Centrifuge the unit at a speed and time sufficient to separate the aqueous phase (filtrate) containing the unencapsulated drug from the nanoparticles (retentate). For example, 5,000 x g for 15 minutes.
-
Quantification of Free Drug: Collect the filtrate. Measure the concentration of the free drug in the filtrate using a pre-established calibration curve with a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[7][8]
-
Calculations:
-
Drug Loading (%DL):
-
%DL = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100
-
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Note: The weight of nanoparticles can be approximated by the initial weight of lipid and drug used.
-
Visualizations
Diagram 1: Experimental Workflow
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High drug loading solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsions for the dual drug delivery of the HIV drugs darunavir and ritonavir - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy [mdpi.com]
Refining the purification process for high-purity "Dicetyl succinate"
Welcome to the technical support center for the purification of high-purity Dicetyl Succinate. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis and purification of this long-chain diester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via Fischer esterification of succinic acid and cetyl alcohol, may contain several process-related impurities. Identifying these is the first step toward effective purification. The most common impurities include unreacted starting materials like succinic acid and cetyl alcohol, the intermediate mono-cetyl succinate, and residual acid catalyst.[1]
Q2: What is the primary purification method for a waxy solid like this compound?
A2: Recrystallization is the most effective and common method for purifying waxy, crystalline solids such as long-chain esters.[2] The success of this technique relies heavily on selecting an appropriate solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[2]
Q3: How can I remove acidic impurities like unreacted succinic acid or the catalyst?
A3: Acidic impurities can be efficiently removed by performing a liquid-liquid extraction or a wash step before recrystallization. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated.
Q4: Unreacted cetyl alcohol remains in my product. How can it be removed?
A4: Cetyl alcohol has different solubility properties than the desired diester. A well-optimized recrystallization process should separate it effectively.[3] If it co-crystallizes, column chromatography is a more rigorous method. Using a silica gel stationary phase with a non-polar mobile phase (like a hexane/ethyl acetate gradient) will allow for the separation of the more polar alcohol from the less polar diester product.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the product and detecting non-volatile impurities.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for structural confirmation and detecting proton-containing impurities. Finally, measuring the melting point is a simple yet effective way to gauge purity; a sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[2]
Troubleshooting Guides
Problem 1: Final product is an oil or a low-melting wax instead of a crystalline solid.
This issue typically indicates the presence of significant impurities that are depressing the melting point of the final product.
| Potential Cause | Recommended Solution |
| High levels of residual reactants (Cetyl Alcohol, Mono-cetyl succinate) | Perform an additional, carefully executed recrystallization. Consider using a different solvent system that may offer better selectivity. For persistent issues, column chromatography is recommended. |
| Residual Solvent | Ensure the purified product is thoroughly dried under a high vacuum, possibly with gentle heating (well below the melting point), to remove any trapped solvent molecules. |
| Incorrect Product Identity | Confirm the product's identity using analytical methods like ¹H NMR or Mass Spectrometry to ensure the synthesis was successful. |
Problem 2: Low yield after the recrystallization process.
Significant loss of product during recrystallization is a common challenge that can often be mitigated.
| Potential Cause | Recommended Solution |
| Product is too soluble in the cold solvent | The chosen solvent is not optimal. Re-evaluate solvent choice; you may need a less polar solvent or a mixed-solvent system. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation. |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even when cooled, reducing the yield.[2] |
| Premature crystallization | If the product crystallizes in the funnel during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) and perform the filtration quickly to keep the solution hot.[2] |
| Material lost during transfers | Be meticulous during product transfers between flasks and filtration apparatus. Rinse glassware with a small amount of the cold recrystallization solvent to recover any adhered crystals. |
Problem 3: Purity does not improve significantly after recrystallization.
If purity remains stagnant, the chosen purification protocol may not be suitable for the specific impurities present.
| Potential Cause | Recommended Solution |
| Impurities have similar solubility to the product | The impurity is co-crystallizing with the product. A different recrystallization solvent is necessary. Alternatively, use an orthogonal purification method like column chromatography. |
| Product is degrading | If purification involves prolonged heating, the product might be decomposing. Check the thermal stability of your compound and consider using a lower-boiling solvent or reducing the heating time. |
| Initial crude material is very impure | Recrystallization is most effective for materials that are already reasonably pure (~80% or higher).[2] If the starting purity is very low, consider a preliminary purification step, such as a thorough aqueous wash or a quick filtration through a silica plug, before attempting recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of ~20-30 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent. Determine the yield and measure the melting point.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method that should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., isopropanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Purity Achievable | Typical Yield | Scalability | Key Advantage |
| Aqueous Wash | Low (Removes specific impurities) | High (>95%) | Excellent | Removes acids and water-soluble compounds effectively. |
| Recrystallization | Moderate to High (98-99.9%) | Moderate (60-90%) | Good | Excellent for removing impurities with different solubility profiles.[2] |
| Column Chromatography | Very High (>99.9%) | Low to Moderate (40-80%) | Poor | Best for achieving the highest purity and separating complex mixtures. |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Mitigating Phase Separation in Dicetyl Succinate Blends
Disclaimer: The following troubleshooting guides and FAQs are based on general principles for long-chain esters and wax-like compounds. Specific experimental data for "dicetyl succinate" is limited. Researchers should use this information as a starting point and optimize parameters for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound blends?
Phase separation is the phenomenon where a mixture of substances, which is initially uniform, separates into distinct regions with different compositions. In this compound blends, this can manifest as cloudiness, precipitation of solid particles, formation of oily layers, or a grainy texture. This occurs when the components of the blend are not fully miscible under the storage or use conditions.
Q2: What are the common causes of phase separation in formulations containing this compound?
Several factors can contribute to phase separation in blends containing this compound, which is a long-chain aliphatic ester. These factors are often related to temperature fluctuations, improper formulation, and the physicochemical properties of the blend components. Common causes include:
-
Temperature Fluctuations: Changes in temperature during storage or use can alter the solubility of this compound and other components, leading to crystallization or separation.
-
Incompatibility of Components: this compound may have poor miscibility with other ingredients in the blend, such as certain oils, polymers, or active pharmaceutical ingredients (APIs).
-
Incorrect Processing Parameters: Insufficient heating during mixing can prevent the complete melting and homogenization of all components. Conversely, improper cooling rates can lead to uncontrolled crystallization and a grainy texture.[1]
-
Inadequate Stabilization: The absence of or incorrect concentration of stabilizing agents like emulsifiers or polymers can lead to the coalescence of dispersed phases over time.[1][2]
Q3: What types of additives can be used to prevent phase separation in this compound blends?
To enhance the stability of this compound blends, various additives can be incorporated. The choice of additive depends on the nature of the other components in the blend (e.g., whether it's an oil-in-water emulsion or an anhydrous system).
-
Compatibilizers: These are polymers that can improve the miscibility of otherwise incompatible components. For ester blends, copolymers containing ester groups may be effective.
-
Surfactants/Emulsifiers: These molecules have both hydrophilic (water-loving) and lipophilic (oil-loving) parts, allowing them to stabilize interfaces between oil and water phases.[3][4] The selection of an emulsifier is often guided by the hydrophilic-lipophilic balance (HLB) system.[5]
-
Stabilizers: Gums and polymers can increase the viscosity of the continuous phase, which slows down the movement and coalescence of dispersed droplets or particles.[1][2]
Q4: How can I visually identify phase separation in my this compound blend?
Visual inspection is the first step in identifying phase separation. Look for the following signs:
-
Cloudiness or Haziness: The blend may lose its clarity.
-
Sedimentation: Solid particles may settle at the bottom of the container.
-
Creaming or Oily Layer: A layer of less dense material may rise to the top.
-
Grainy or Waxy Appearance: The texture of the blend may become non-uniform, indicating crystallization.[1][2]
-
Complete Separation: The blend may separate into two or more distinct liquid layers.
Troubleshooting Guides
Issue 1: Oily Layer Formation on the Surface of the Blend
This issue suggests that one or more components are "bleeding" out of the main matrix.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Emulsification | Increase the concentration of the emulsifier or try a different emulsifier with a more suitable HLB value. | An inadequate amount or type of emulsifier cannot effectively stabilize the interface between immiscible liquids, leading to coalescence and separation.[1][5] |
| High Oil Concentration | Reduce the concentration of the oil phase relative to the emulsifier and stabilizer concentration. | There may be too much oil for the current emulsification system to support, leading to instability.[1][2] |
| Inadequate Homogenization | Increase the mixing speed or duration during the emulsification step. Consider using a high-shear homogenizer. | Proper homogenization reduces droplet size and creates a more uniform dispersion, which is more stable against coalescence. |
Issue 2: Grainy or Crystalline Texture in the Blend
A grainy texture is often a sign of uncontrolled crystallization.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Cooling Rate | Modify the cooling process. A slower, more controlled cooling rate can promote the formation of smaller, more uniform crystals. | Rapid cooling can lead to the formation of large, irregular crystals that result in a grainy texture. |
| Insufficient Heating | Ensure that all components, especially high-melting-point waxes and esters like this compound, are heated sufficiently above their melting points during processing.[1] | If not fully melted, waxy components can solidify prematurely and form grainy particles before being properly incorporated into the blend.[1][2] |
| Crystallization of an Ionic Emulsifier | If using an ionic emulsifier, consider replacing a portion of it with a non-ionic emulsifier. | High concentrations of ionic emulsifiers can sometimes crystallize at lower temperatures.[1][2] |
Issue 3: Cloudiness or Precipitation in a Previously Clear Blend
This indicates a change in the solubility of one or more components.
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature-Dependent Solubility | Evaluate the stability of the blend at different temperatures. If the issue occurs at low temperatures, consider adding a co-solvent or a crystal inhibitor. | The solubility of this compound and other components may decrease at lower temperatures, causing them to precipitate out of the solution. |
| pH Shift | Measure the pH of the blend. If it has changed, identify the cause and buffer the system if necessary. | Changes in pH can affect the solubility and stability of certain ingredients, particularly ionic emulsifiers and some active compounds.[1] |
| Incompatibility with a New Ingredient | If the issue arose after adding a new component, perform compatibility studies of that ingredient with the rest of the formulation. | The new ingredient may be interacting with other components, leading to precipitation. |
Experimental Protocols
Protocol 1: Visual and Microscopic Analysis of Phase Separation
-
Objective: To visually assess the homogeneity of the blend and identify the type of phase separation.
-
Materials: Glass vials, optical microscope with polarizing filters, glass slides, coverslips.
-
Procedure:
-
Place a sample of the this compound blend in a clear glass vial.
-
Visually inspect the sample against a dark and light background for any signs of cloudiness, layering, or sedimentation.
-
Place a small drop of the blend onto a glass slide and cover with a coverslip.
-
Examine the sample under an optical microscope at various magnifications (e.g., 10x, 40x).
-
Use polarizing filters to identify crystalline structures, which will appear bright against a dark background.
-
Record images and observations, noting the size and distribution of any droplets or crystals.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Objective: To quickly predict the long-term stability of a blend by subjecting it to increased gravitational forces.
-
Materials: Centrifuge, centrifuge tubes.
-
Procedure:
-
Fill a centrifuge tube with the this compound blend.
-
Place the tube in a centrifuge, ensuring it is properly balanced with another tube of equal weight.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, carefully remove the tube and inspect for any signs of separation, such as a layer of oil on top or sediment at the bottom.
-
The extent of separation can be quantified by measuring the volume of the separated layer.
-
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To characterize the melting and crystallization behavior of the this compound blend and its individual components.
-
Materials: Differential Scanning Calorimeter (DSC), aluminum pans.
-
Procedure:
-
Accurately weigh a small amount of the sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of all components.
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
Reheat the sample at the same controlled rate.
-
Analyze the resulting thermogram to identify melting points, crystallization temperatures, and any phase transitions that could indicate incompatibility.
-
Data Presentation
Table 1: Common Additives to Mitigate Phase Separation in Ester/Wax Blends
| Additive Type | Examples | Primary Function | Typical Concentration Range (%) |
| Non-ionic Surfactants | Sorbitan esters (e.g., Span 80), Polysorbates (e.g., Tween 80), Fatty alcohol ethoxylates | Emulsification, stabilization of oil-water interfaces | 1 - 10 |
| Anionic Surfactants | Sodium lauryl sulfate | Emulsification (can be sensitive to pH and electrolytes) | 0.5 - 5 |
| Cationic Surfactants | Cetrimonium chloride | Emulsification (often used in hair care, can be incompatible with anionic ingredients) | 0.5 - 5 |
| Polymeric Stabilizers | Xanthan gum, Carbomers, Hydroxyethylcellulose | Increase viscosity of the continuous phase, prevent particle/droplet aggregation | 0.1 - 2 |
| Compatibilizers | Graft or block copolymers with ester functionality | Improve miscibility between immiscible polymer or oil phases | 1 - 5 |
| Crystal Modifiers | Branched poly(alpha olefins) | Inhibit the growth of large crystals in waxy systems[6] | 0.1 - 2 |
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: Mechanisms of action for common stabilizing additives.
References
Addressing batch-to-batch variability in "Dicetyl succinate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of dicetyl succinate. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and high-quality production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the direct esterification of succinic acid or succinic anhydride with cetyl alcohol. This reaction is typically catalyzed by an acid catalyst.
Q2: What are the key parameters that influence the yield and purity of this compound?
A2: Several key parameters critically affect the outcome of the synthesis:
-
Molar ratio of reactants: An excess of cetyl alcohol is often used to drive the reaction equilibrium towards the formation of the diester.
-
Type and concentration of catalyst: Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts such as ion-exchange resins are commonly employed. The catalyst concentration impacts the reaction rate.
-
Reaction temperature: The temperature needs to be high enough to ensure the reactants are in a molten state and to achieve a reasonable reaction rate, but not so high as to cause degradation or side reactions.
-
Removal of water: Water is a byproduct of the esterification reaction. Its continuous removal is crucial to shift the equilibrium towards the product and achieve high conversion.[1]
-
Reaction time: Sufficient time is required for the reaction to reach completion.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (succinic acid and cetyl alcohol) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying the components in the reaction mixture, including the monoester and diester products.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress, particularly for analyzing the non-volatile components.
Q4: What are the common impurities in crude this compound?
A4: Common impurities include unreacted cetyl alcohol, succinic acid, the mono-cetyl succinate intermediate, and residual catalyst. Side products from dehydration of cetyl alcohol or other side reactions may also be present, though typically in smaller amounts.
Q5: What is the best method for purifying crude this compound?
A5: Due to the high molecular weight and waxy nature of this compound, purification is typically achieved through recrystallization from a suitable solvent.[4][5] The choice of solvent is critical to effectively separate the product from the unreacted starting materials and byproducts. Distillation is generally not feasible due to the high boiling point of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (ensure it's below the degradation temperature of reactants and products). - Increase the molar ratio of cetyl alcohol to succinic acid. - Ensure efficient removal of water using a Dean-Stark trap or by applying a vacuum.[1] |
| Inefficient catalyst. | - Increase catalyst concentration. - Use a more effective catalyst (e.g., switch from a solid acid catalyst to a stronger liquid acid catalyst if compatible with downstream processing). | |
| Presence of Mono-cetyl Succinate in the Final Product | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature to promote the second esterification step. |
| Inadequate molar ratio of cetyl alcohol. | - Increase the excess of cetyl alcohol. | |
| Product Discoloration (Yellowing) | Reaction temperature is too high, causing degradation. | - Lower the reaction temperature. - Use a milder catalyst. |
| Presence of impurities in the starting materials. | - Ensure high purity of succinic acid and cetyl alcohol. | |
| Oxidation during the reaction. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Product solidifies during workup. | - Maintain the temperature of the reaction mixture and purification solvents above the melting point of this compound. |
| Emulsion formation during washing. | - Use brine (saturated NaCl solution) during the aqueous wash to break emulsions. | |
| Poor crystal formation during recrystallization. | - Screen for optimal recrystallization solvents and cooling profiles. | |
| Inconsistent Results Between Batches | Variation in the quality of raw materials. | - Establish strict quality control specifications for incoming succinic acid and cetyl alcohol. |
| Inconsistent reaction conditions. | - Precisely control reaction parameters such as temperature, stirring speed, and rate of water removal. | |
| Catalyst deactivation (if using a recyclable catalyst). | - Ensure proper regeneration or use fresh catalyst for each batch. |
Quantitative Data from Related Syntheses
While specific data for this compound is limited in the public domain, the following table summarizes reaction parameters from the synthesis of other dialkyl succinates, which can serve as a starting point for optimizing the synthesis of this compound.
| Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dipropyl succinate | Propanol | H2SO4 | 4.9:1 | 113 | 9.6 | 77 ± 2.5 | [6] |
| Di-n-butyl succinate | n-butanol | Phosphotungstic acid | 3.0:1 | Not Specified | 2 | 99.47 | [7] |
| Dioctyl succinate | n-octanol | Phosphotungstic acid | 3.1:1 | Not Specified | 3 | 99.27 | [7] |
| Di(2-ethylhexyl) succinate | 2-ethylhexan-1-ol | nano-SO42-/TiO2 | Not Specified | 160 | 2 | 97 | [8] |
Experimental Protocols
Synthesis of this compound via Direct Esterification
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Succinic Acid
-
Cetyl Alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol or Acetone (for recrystallization)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add succinic acid (1.0 eq), cetyl alcohol (2.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the toluene-water azeotrope.
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the succinic acid spot disappears.
-
Once the reaction is complete, cool the mixture to approximately 80 °C.
-
Wash the warm reaction mixture with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude solid product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization of this compound
Melting Point: Determine the melting point of the purified product using a melting point apparatus. A sharp melting point is indicative of high purity.
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of the ester carbonyl group (C=O stretch) typically around 1730-1740 cm⁻¹ and the absence of the carboxylic acid O-H stretch from succinic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying the characteristic peaks for the succinate methylene protons and the protons of the cetyl chains.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the carbon framework of the molecule.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Determine the purity of the final product and identify any volatile impurities.[2][3]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for batch variability.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Dicetyl Succinate Particle Size in Dispersions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the particle size of Dicetyl Succinate in dispersions.
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing this compound particle size in dispersions?
Optimizing the particle size of this compound is crucial for the stability, efficacy, and aesthetic properties of the final formulation. A smaller and more uniform particle size distribution can lead to improved product stability by reducing the likelihood of sedimentation or creaming.[1] In drug delivery systems, particle size can influence the rate of drug release and bioavailability.[2] For cosmetic and topical products, it can affect the texture, feel, and appearance.[3]
Q2: What are the common methods for reducing the particle size of this compound in a dispersion?
Common methods for reducing the particle size of waxy materials like this compound in dispersions include:
-
High-Pressure Homogenization: This is a widely used technique that forces the dispersion through a narrow gap at high pressure, causing a reduction in particle size due to shear forces, cavitation, and turbulence.[4][5][6][7]
-
Milling: Techniques like media milling (e.g., using a Dyno-mill) can be employed to grind the particles to a smaller size.[8][9]
-
Microfluidization: This method involves passing the dispersion through microchannels at high velocity, leading to particle size reduction through collision and shear.
-
Sonication: The application of high-frequency sound waves can break down particle agglomerates and reduce the size of individual particles.
Q3: What analytical techniques are suitable for measuring the particle size of this compound dispersions?
Several techniques can be used to characterize the particle size distribution of this compound dispersions:
-
Laser Diffraction (LD): This is a common method for analyzing particle size distributions for both powders and dispersions, with a wide detectable size range.[10][11]
-
Dynamic Light Scattering (DLS): DLS is suitable for measuring smaller particles, typically in the sub-micron range, and is often used for analyzing nanoemulsions and colloidal dispersions.[10][11][12][13]
-
Microscopy (SEM, TEM): Electron microscopy can provide direct visualization of particle shape and size, which is useful for understanding the morphology of the dispersed particles.[10]
-
Sieve Analysis: This traditional method is suitable for characterizing larger particles.[10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of this compound particle size.
Issue 1: Inconsistent or Bimodal Particle Size Distribution
Possible Causes:
-
Inadequate Dispersion: The initial dispersion of this compound in the liquid phase may be insufficient, leading to the presence of large agglomerates.[14]
-
Suboptimal Homogenization Parameters: The pressure, temperature, or number of passes during homogenization may not be optimized.[15][16]
-
Surfactant Issues: The type or concentration of the surfactant may be inappropriate, leading to poor wetting or stabilization of the particles.[17][18]
-
Sample Preparation for Analysis: Improper sample dilution or dispersion before measurement can lead to inaccurate results.[18]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Pre-Dispersion | Ensure the this compound is thoroughly wetted and dispersed in the continuous phase before homogenization. This can be improved by using a high-shear mixer. | To break down initial agglomerates and ensure a homogenous starting material for particle size reduction. |
| 2. Optimize Homogenization | Systematically vary the homogenization pressure, number of passes, and temperature. Start with a moderate pressure and increase it incrementally.[19] | To identify the optimal energy input for achieving the desired particle size without causing over-processing or instability. |
| 3. Evaluate Surfactant System | Experiment with different types and concentrations of surfactants. Consider using a combination of non-ionic and ionic surfactants for improved stability.[20][21] | To ensure proper wetting of the this compound particles and prevent re-agglomeration after particle size reduction. |
| 4. Standardize Analytical Method | Develop a consistent protocol for sample preparation before particle size analysis, including dilution factor and dispersion medium. | To minimize variability in the measurement process and ensure the results accurately reflect the true particle size distribution. |
Issue 2: Particle Agglomeration Over Time
Possible Causes:
-
Insufficient Stabilization: The amount or type of stabilizer (surfactant) may not be adequate to prevent the particles from coming together.
-
Temperature Fluctuations: Changes in storage temperature can affect the stability of the dispersion, potentially leading to crystal growth or agglomeration.
-
Incompatible Formulation Components: Other ingredients in the formulation may be interacting with the this compound particles or the stabilizer, reducing dispersion stability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Stabilizer Choice | Select a stabilizer with a suitable Hydrophilic-Lipophilic Balance (HLB) for the oil and water phases.[3] Consider polymeric stabilizers for enhanced steric hindrance. | To provide a robust barrier around the particles that prevents them from approaching each other and aggregating. |
| 2. Control Storage Conditions | Store the dispersion at a constant, controlled temperature. Conduct stability studies at various temperature conditions to identify the optimal storage range. | To minimize the impact of temperature on particle interactions and potential phase separation. |
| 3. Assess Formulation Compatibility | Evaluate the compatibility of all formulation ingredients. Perform compatibility studies by mixing components in different orders and observing for any signs of instability.[21] | To identify and eliminate any antagonistic interactions between formulation components that could compromise the stability of the dispersion. |
Experimental Protocols
Protocol 1: High-Pressure Homogenization of a this compound Dispersion
Objective: To reduce the particle size of a this compound dispersion to the sub-micron range.
Materials:
-
This compound
-
Purified Water (or other continuous phase)
-
Surfactant (e.g., Polysorbate 80)
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Coarse Emulsion:
-
Heat the water phase to 70-80°C.
-
Melt the this compound separately at a temperature slightly above its melting point.
-
Add the molten this compound to the heated water phase while mixing with a high-shear mixer for 10-15 minutes to form a coarse emulsion.
-
Incorporate the surfactant into the water phase before adding the molten wax.
-
-
High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to the same temperature as the coarse emulsion.
-
Pass the coarse emulsion through the homogenizer at a set pressure (e.g., 500 bar).[15]
-
Collect the sample and allow it to cool.
-
Repeat the homogenization for a specified number of passes (e.g., 3-5 cycles), collecting a sample after each pass for analysis.[15]
-
Rapidly cool the emulsion after the final pass to "set" the wax particles.[5]
-
-
Particle Size Analysis:
-
Analyze the particle size distribution of the samples from each pass using a suitable technique like laser diffraction or dynamic light scattering.
-
Data Presentation:
| Homogenization Pressure (bar) | Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 1 | 850 | 0.45 |
| 500 | 3 | 420 | 0.32 |
| 500 | 5 | 310 | 0.25 |
| 1000 | 1 | 620 | 0.38 |
| 1000 | 3 | 280 | 0.21 |
| 1000 | 5 | 210 | 0.18 |
Protocol 2: Evaluating the Effect of Surfactant Concentration
Objective: To determine the optimal surfactant concentration for stabilizing the this compound dispersion.
Materials:
-
This compound dispersion (prepared as in Protocol 1, using a fixed homogenization process)
-
Surfactant (e.g., Polysorbate 80) at various concentrations (e.g., 1%, 2%, 3%, 4%, 5% w/w)
Procedure:
-
Preparation of Dispersions:
-
Prepare a series of this compound dispersions, each with a different concentration of the surfactant.
-
Process each dispersion using the same optimized high-pressure homogenization parameters.
-
-
Stability Assessment:
-
Measure the initial particle size and PDI of each dispersion.
-
Store the samples at controlled room temperature and an elevated temperature (e.g., 40°C).
-
Measure the particle size and PDI at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
Visually inspect the samples for any signs of instability, such as creaming or sedimentation.
-
Data Presentation:
| Surfactant Conc. (%) | Initial Mean Particle Size (nm) | Initial PDI | Mean Particle Size after 4 weeks at 40°C (nm) | PDI after 4 weeks at 40°C | Visual Stability |
| 1 | 350 | 0.28 | 580 | 0.55 | Creaming observed |
| 2 | 320 | 0.24 | 410 | 0.35 | Slight creaming |
| 3 | 290 | 0.22 | 305 | 0.23 | Stable |
| 4 | 285 | 0.21 | 290 | 0.22 | Stable |
| 5 | 280 | 0.20 | 285 | 0.21 | Stable |
Visualizations
Caption: Experimental workflow for optimizing this compound particle size.
References
- 1. nexus-analytics.com.my [nexus-analytics.com.my]
- 2. agnopharma.com [agnopharma.com]
- 3. How Homogenization Can Improve Your Cosmetic Product [pion-inc.com]
- 4. hommakusa.com [hommakusa.com]
- 5. hommak.com [hommak.com]
- 6. hommak.com [hommak.com]
- 7. High Pressure Homogenizer,Cosmetic Application [chinahomogenizers.com]
- 8. WO1992009195A1 - Herbicidal compositions - Google Patents [patents.google.com]
- 9. STABILIZED HERBICIDE COMPOSITIONS - Patent 0637910 [data.epo.org]
- 10. measurlabs.com [measurlabs.com]
- 11. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]
- 12. A Review of Different Particle Sizing Methods | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. particletechlabs.com [particletechlabs.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. mdpi.com [mdpi.com]
- 17. Ultimate Guide to Polyethylene Wax Dispersion [chembroad.com]
- 18. Top tips for avoiding particle sizing failures with your laser diffraction method | Malvern Panalytical [malvernpanalytical.com]
- 19. How Custom Homogenizer Options Can Optimize Particle Size Reduction [pion-inc.com]
- 20. Particle size effect on wax emulsions - Concentrol [concentrol.com]
- 21. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
Validation & Comparative
Comparative analysis of "Dicetyl succinate" and stearyl stearate as emollients
A detailed guide for researchers, scientists, and drug development professionals on the emollient properties of Dicetyl Succinate and Stearyl Stearate, including a review of available data and standardized experimental protocols for performance evaluation.
Introduction
The selection of an appropriate emollient is a critical step in the formulation of topical drug products and cosmetics, directly impacting the product's sensory properties, stability, and efficacy. Emollients contribute to skin softness, hydration, and the overall feel of a product upon application. This guide provides a comparative analysis of two ester emollients: this compound and Stearyl Stearate.
While both are esters used in cosmetic and pharmaceutical formulations, a comprehensive review of publicly available data reveals a significant disparity in the characterization of their emollient properties. Stearyl stearate is a well-documented emollient with known benefits in improving skin texture and barrier function. In contrast, specific experimental data on the emollient performance of this compound is notably scarce in the public domain. This guide presents the available data for stearyl stearate and outlines the standard experimental protocols that can be employed to evaluate and compare such emollients, providing a framework for future research and formulation development.
Chemical Structure and Physical Properties
A fundamental understanding of the chemical structure and physical properties of emollients is crucial for predicting their performance in a formulation.
This compound is the diester of cetyl alcohol and succinic acid. Its larger molecular structure suggests it would likely impart a substantive and potentially occlusive film on the skin. However, without specific experimental data, its precise sensory and functional properties remain largely uncharacterized in publicly accessible literature.
Stearyl Stearate is the ester of stearyl alcohol and stearic acid. It is a waxy solid at room temperature, known for its contribution to the viscosity and texture of formulations.[1] Its structure allows it to form a pleasant, velvety film on the skin, enhancing the sensory experience of the product.[2][3]
Quantitative Data on Emollient Performance
A side-by-side comparison of the emollient properties of this compound and Stearyl Stearate is limited by the lack of available data for this compound. The following table summarizes the available data for Stearyl Stearate.
| Property | This compound | Stearyl Stearate |
| INCI Name | This compound | Stearyl Stearate |
| Chemical Class | Diester | Ester |
| Physical Form | Data not available | White waxy flakes or pastilles |
| Melting Point | Data not available | ~55-60 °C |
| Sensory Profile | Data not available | Provides a rich, velvety, non-greasy feel; improves consistency.[2][3] |
| Spreadability | Data not available | Described as having high spreadability. |
| Occlusivity | Data not available | Functions as an occlusive agent, forming a film to reduce water loss. |
| Effect on TEWL | Data not available | Shown to significantly reduce Transepidermal Water Loss (TEWL) compared to a placebo. |
| Skin Hydration | Data not available | Contributes to skin hydration by preventing water loss. |
| Key Formulation Roles | Data not available | Emollient, thickener, viscosity controller, opacifier, and stiffening agent in stick applications.[1] |
Experimental Protocols
For a comprehensive evaluation of emollient performance, a series of standardized in-vitro and in-vivo tests are required. The following are detailed methodologies for key experiments.
Spreadability Test (In-Vitro)
Objective: To determine the ease of application and coverage of the emollient on a substrate mimicking the skin surface.
Methodology:
-
Substrate Preparation: A uniform, flat glass plate is used as the substrate.
-
Sample Application: A precise volume (e.g., 0.1 mL) of the emollient is carefully dispensed onto the center of the glass plate.
-
Spreading: A second glass plate of a known weight is placed gently over the emollient. Additional weights can be added incrementally at set time intervals.
-
Measurement: The diameter of the spread emollient is measured in millimeters at each time interval and for each weight applied.
-
Data Analysis: The spread area is calculated from the diameter. Spreadability is expressed as the area of spread as a function of time and/or applied weight. A larger spread area indicates better spreadability.
Transepidermal Water Loss (TEWL) Measurement (In-Vivo)
Objective: To assess the occlusive properties of the emollient by measuring its effect on the rate of water evaporation from the skin.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal skin is selected.
-
Test Area Demarcation: Several small, uniform areas are marked on the volar forearm of each subject.
-
Baseline Measurement: The baseline TEWL of each test area is measured using a Tewameter® (or similar evaporimeter) before the application of any product.
-
Product Application: A standardized amount of the emollient is applied to each designated test area, leaving one area untreated as a control.
-
Post-Application Measurements: TEWL is measured at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated. A significant reduction in TEWL indicates good occlusivity.
Skin Hydration Measurement (In-Vivo)
Objective: To evaluate the emollient's ability to increase the water content of the stratum corneum.
Methodology:
-
Subject Selection: A panel of healthy volunteers, preferably with dry skin, is selected.
-
Test Area Demarcation: Similar to the TEWL measurement, test areas are marked on the volar forearm.
-
Baseline Measurement: The baseline skin hydration of each area is measured using a Corneometer® (or similar capacitance-based instrument).
-
Product Application: A standardized amount of the emollient is applied to the test areas, with one area serving as an untreated control.
-
Post-Application Measurements: Skin hydration is measured at set intervals after application.
-
Data Analysis: The increase in skin hydration (in arbitrary units) compared to the baseline and the control is calculated. A significant and sustained increase indicates effective moisturization.
Occlusivity Test (In-Vitro)
Objective: To quantify the occlusive effect of the emollient by measuring the reduction in water vapor transmission through a semi-permeable membrane.
Methodology:
-
Apparatus: A beaker or similar container filled with a known amount of water.
-
Membrane: The opening of the beaker is sealed with a semi-permeable membrane (e.g., collagen or a synthetic membrane).
-
Sample Application: A uniform layer of the emollient is applied to the surface of the membrane. An untreated membrane serves as a control.
-
Incubation: The beakers are placed in a controlled environment (temperature and humidity) for a specified period (e.g., 24 or 48 hours).
-
Measurement: The weight loss of each beaker is measured at regular intervals.
-
Data Analysis: The percentage of water loss from the beakers with the emollient-treated membranes is compared to the control. The occlusivity factor (F) can be calculated using the formula: F = [(A-B)/A] x 100, where A is the water loss from the control and B is the water loss from the test sample.
Logical Flow of Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of two emollients.
Conclusion
Based on the available data, Stearyl Stearate is a well-characterized emollient that offers multiple benefits in cosmetic and pharmaceutical formulations. Its waxy nature contributes to the structure and sensory feel of products, while its film-forming and occlusive properties help to improve skin barrier function by reducing transepidermal water loss and enhancing skin hydration.[2][3] It is a versatile ingredient that can be used to create products with a rich, velvety texture.
For formulators considering the use of this compound, it is strongly recommended to conduct the experimental evaluations outlined in this guide to determine its specific properties and suitability for their intended application. Without such data, its selection over a well-documented emollient like Stearyl Stearate would be based on speculation rather than evidence. Further research and data publication from raw material suppliers are needed to fully understand the potential of this compound as an emollient in modern formulations.
References
A Comparative Guide to the Biodegradability of Dicetyl Succinate in Soil and Marine Environments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicetyl succinate is a large, high molecular weight di-ester. While its ester linkages are susceptible to microbial degradation, its significant carbon chain length (C36) and high molecular weight suggest that it is not likely to be "readily biodegradable" under the stringent criteria of standard OECD 301 tests (for ready biodegradability in freshwater, which is often extrapolated to soil) and OECD 306 tests (for biodegradability in seawater). However, it is expected to be "inherently biodegradable," meaning it will degrade over a longer period.
Common alternatives such as Isopropyl Palmitate, Coco-Caprylate/Caprate, and C12-15 Alkyl Benzoate generally exhibit a greater potential for ready biodegradability due to their lower molecular weights and smaller carbon chain lengths. This guide will delve into the available data and scientific rationale behind these assessments.
Comparative Biodegradability Analysis
The following tables summarize the expected and reported biodegradability of this compound and its common alternatives. It is important to note that a lack of specific public data for some substances necessitates estimations based on chemical structure and the biodegradability of similar molecules.
Table 1: Biodegradability in Soil Environments (Based on OECD 301 and related soil biodegradation principles)
| Substance | Chemical Structure | Molecular Weight ( g/mol ) | Expected Biodegradability (28 days) | Classification | Supporting Rationale & Data |
| This compound | C₃₆H₇₀O₄ | 566.9 | < 60% | Inherently Biodegradable | High molecular weight and long alkyl chains likely slow the rate of microbial attack. The constituent parts, Cetyl Alcohol and Succinic Acid, are readily biodegradable, suggesting eventual degradation of the parent molecule. |
| Isopropyl Palmitate | C₁₉H₃₈O₂ | 298.5 | > 60% | Readily Biodegradable | Lower molecular weight and shorter alkyl chain compared to this compound. Studies on similar fatty acid esters indicate a high potential for ready biodegradability.[1] |
| Coco-Caprylate/Caprate | Mixture of C12-C18 alkyl esters | Variable (approx. 242-326) | > 60% | Readily Biodegradable | Composed of esters of medium-chain fatty acids and alcohols derived from coconut oil, which are known to be readily biodegradable. |
| C12-15 Alkyl Benzoate | Mixture of benzoic acid esters | Variable (approx. 278-320) | > 60% | Readily Biodegradable | The ester linkage and the relatively short alkyl chains suggest susceptibility to rapid microbial degradation. |
Table 2: Biodegradability in Marine Environments (Based on OECD 306 and related marine biodegradation principles)
| Substance | Expected Biodegradability (28-60 days) | Classification | Supporting Rationale & Data |
| This compound | < 60% | Inherently Biodegradable | High molecular weight is a significant factor limiting biodegradability in the typically colder and less microbially dense marine environment. Studies on long-chain alkyl esters in marine sediment suggest slower degradation for molecules with a total carbon number above 18. |
| Isopropyl Palmitate | > 60% | Potentially Readily Biodegradable | Fatty acid esters with shorter chains tend to show better biodegradability in marine environments compared to their longer-chain counterparts. |
| Coco-Caprylate/Caprate | > 60% | Potentially Readily Biodegradable | The components derived from coconut oil are natural and generally considered to be biodegradable in marine environments. |
| C12-15 Alkyl Benzoate | > 60% | Potentially Readily Biodegradable | Similar to soil, the chemical structure is conducive to microbial degradation, although rates in marine environments can be slower. |
Experimental Protocols
To ensure a thorough understanding of the data presented, this section outlines the methodologies of the key experiments cited in the assessment of biodegradability.
OECD 301: Ready Biodegradability
This series of tests evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.[2][3][4][5][6][7][8] A substance is considered "readily biodegradable" if it meets a threshold of 60-70% biodegradation within a 10-day window during a 28-day period.[7][8][9]
Common Methods within OECD 301 include:
-
OECD 301B (CO₂ Evolution Test): Measures the carbon dioxide produced by microorganisms as they metabolize the test substance.[4][9]
-
OECD 301D (Closed Bottle Test): Measures the amount of oxygen consumed by microorganisms during the degradation process.[4][7]
-
OECD 301F (Manometric Respirometry Test): Also measures oxygen consumption but in a respirometer that maintains a constant volume.[4][7][9][10]
General Protocol Outline:
-
Test Substance Preparation: The test substance is added to a mineral medium at a known concentration.
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is introduced.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.
-
Measurement: The chosen parameter (CO₂ evolution or oxygen consumption) is measured at regular intervals.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured values to the theoretical maximum for the test substance.
OECD 306: Biodegradability in Seawater
This guideline provides methods to assess the biodegradability of chemical substances in a marine environment.[2][11][12][13][14] It is important to note that the microbial density in seawater is generally lower than in activated sludge, which can lead to slower degradation rates.[15]
Common Methods within OECD 306 include:
-
Shake Flask Method: Measures the removal of Dissolved Organic Carbon (DOC) over time.[2][11][12]
-
Closed Bottle Method: Measures the Biochemical Oxygen Demand (BOD) over a 28-day period.[2][11][12]
General Protocol Outline:
-
Test Medium: Natural seawater, filtered to remove larger organisms, is used as the test medium and source of inoculum.
-
Test Substance Addition: The test substance is added to the seawater at a specific concentration.
-
Incubation: The test vessels are incubated in the dark at a controlled temperature (typically 15-20°C) for up to 60 days.[2][11]
-
Analysis: The concentration of DOC or dissolved oxygen is measured at set intervals.
-
Evaluation: The percentage of biodegradation is determined. A result of >60% biodegradation generally indicates that the substance is not persistent in the marine environment.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of assessing the biodegradability of this compound and the general pathway of microbial degradation.
References
- 1. smithers.com [smithers.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Improving the biodegradability in seawater test (OECD 306) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 11. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]
- 12. OECD 306: Seawater Biodegradability Test - Aropha [aropha.com]
- 13. OECD 306 - Biodegradation Test - Seawater - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. vliz.be [vliz.be]
A Comparative Analysis of Dicetyl Succinate and Paraffin Wax for Thermal Energy Storage Applications
A detailed comparison of the thermal properties and performance of dicetyl succinate and paraffin wax, two prominent phase change materials (PCMs), reveals distinct advantages and disadvantages that guide their suitability for various thermal energy storage applications. While paraffin wax is a well-established and cost-effective option, this compound, a type of long-chain ester, presents itself as a promising alternative with specific thermal characteristics.
This guide provides a comprehensive performance comparison based on available experimental data, outlines the methodologies for key thermal analysis experiments, and visualizes the comparative logic and experimental workflow. This information is intended for researchers, scientists, and drug development professionals working with thermal management technologies.
Performance Data Summary
The thermal properties of PCMs are critical for their effectiveness in storing and releasing thermal energy. The following table summarizes the key quantitative data for this compound (represented by similar long-chain succinates) and paraffin wax.
| Property | This compound (and similar esters) | Paraffin Wax |
| Melting Point (°C) | 46 - 64[1] | 23 - 80[2][3] |
| Latent Heat of Fusion (J/g) | 191.7 - 202.4[1] | ~150 - 250 |
| Thermal Conductivity (W/m·K) | Not explicitly found for this compound | ~0.2[4] |
| Thermal Stability | Good thermal reliability after 1000 cycles[1] | Stable properties after 1500 cycles[3] |
| Specific Heat (Cp) (kJ/kg·K) | Data available in cited research[1] | ~2.44 (liquid phase)[3] |
Experimental Protocols
The characterization of the thermal properties of PCMs is crucial for evaluating their performance. The following are detailed methodologies for key experiments cited in the comparison.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the melting temperature and latent heat of fusion of PCMs.
Methodology:
-
A small, precisely weighed sample of the PCM (typically a few milligrams) is placed in an aluminum pan.[5][6]
-
An empty reference pan is also prepared.
-
Both pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 10°C/min).[7]
-
The heat flow required to maintain the same temperature in both the sample and reference pans is measured.
-
When the PCM undergoes a phase change (melts), it absorbs a significant amount of heat, resulting in a detectable difference in heat flow. This is observed as a peak in the DSC thermogram.
-
The temperature at the peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the latent heat of fusion.[1] The instrument's software calculates the exact values.
-
The process is repeated for cooling to determine the solidification temperature and latent heat of solidification.
-
To assess thermal reliability, the heating and cooling cycles are repeated multiple times (e.g., 1000 cycles).[1][7]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to evaluate the thermal stability of the PCM by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the PCM is placed in a high-precision thermobalance.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
A significant loss of mass at a specific temperature indicates decomposition or evaporation, thus defining the upper limit of the material's thermal stability.[8]
Thermal Conductivity Measurement
The thermal conductivity of a PCM, which indicates its ability to conduct heat, can be measured using various methods, such as the hot disk method.
Methodology:
-
A sensor, consisting of a double spiral of electrically conducting nickel, is placed between two identical samples of the PCM.
-
A current is passed through the sensor, generating a small amount of heat.
-
The temperature increase of the sensor is recorded as a function of time.
-
By analyzing the temperature versus time data, the thermal conductivity and thermal diffusivity of the material can be calculated.[7]
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the logical relationships in the performance comparison and a typical experimental workflow for PCM characterization.
Caption: A logical diagram comparing the key thermal properties of this compound and Paraffin Wax.
Caption: A flowchart illustrating the experimental workflow for characterizing the thermal performance of Phase Change Materials.
Discussion
Paraffin wax is a widely utilized PCM due to its chemical inertness, predictable melting behavior, and cost-effectiveness.[2] However, it suffers from low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.[4][9]
This compound and similar long-chain esters, while less common, exhibit high latent heat of fusion and excellent thermal stability, making them attractive for applications requiring long-term reliability.[1] The specific melting point range of these esters can be tailored by adjusting the length of the fatty alcohol chains, offering a degree of customization for specific temperature applications.
The choice between this compound and paraffin wax will ultimately depend on the specific requirements of the thermal application, including the operating temperature range, required heat storage capacity, cost constraints, and the importance of high thermal conductivity. For applications where high energy density and long-term stability are paramount, this compound presents a compelling alternative to traditional paraffin waxes. Further research into enhancing the thermal conductivity of these esters could broaden their applicability in high-performance thermal management systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Change Materials - Paraffin is a PCM- PCM [paraffinwaxco.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Dicetyl Succinate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of Dicetyl succinate, a compound with potential for use in various biomedical applications such as drug delivery and tissue engineering. Due to a lack of direct experimental cytotoxicity data for this compound, this guide synthesizes available information on structurally related compounds and outlines the necessary experimental protocols for a comprehensive evaluation.
Executive Summary
For biomedical applications, where safety standards are exceptionally high, a direct assessment of this compound's cytotoxicity is imperative. This guide provides a framework for such an assessment by comparing its inferred safety profile with that of other materials and detailing the standard cytotoxicity assays that should be employed.
Comparative Analysis of Biocompatible Materials
The following table summarizes the cytotoxicity profiles of materials relevant to the assessment of this compound. This includes related succinate-based polymers and other compounds used in biomedical applications.
| Compound/Material | Type | Key Cytotoxicity/Biocompatibility Findings | Reference |
| This compound (Inferred) | Alkyl Ester | Considered safe for cosmetic use based on the safety of its constituents and related compounds. No direct cytotoxicity data for biomedical applications is available. | [1][2] |
| Succinic Acid-Based Polyesters | Biodegradable Polymer | Generally shown to be highly biocompatible, promoting cell attachment and proliferation.[4][5] Considered safe for biomedical applications.[6] | [4][5][6] |
| Poly(butylene succinate) (PBS) | Biodegradable Polyester | Proven biodegradability and biocompatibility, attracting considerable attention for use in the biomedical field.[7] | [7] |
| Cetyl Alcohol | Fatty Alcohol | A constituent of this compound. Used as an emulsifier and emollient in cosmetics and pharmaceuticals.[8] A topical tolerance study showed one subject with erythema, folliculitis, and pustule formation in a cream base with 11.5% Cetyl Alcohol.[9][10][11] | [8][9][10][11] |
| Ceteareth-20 | Surfactant | At concentrations of 1%, 5%, 25%, and 50%, it showed no significant cytotoxic effect on cultured human lymphocytes in one study.[12] | [12] |
| Cetyltrimethylammonium bromide (CTAB) | Cationic Surfactant | Shown to be highly cytotoxic even at low concentrations in various cell lines.[13] Surfactants with long aliphatic chains can be cytotoxic.[14] | [13][14] |
Recommended Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the suitability of this compound for biomedical applications, a tiered approach to in vitro cytotoxicity testing is recommended. These assays measure different aspects of cellular health.
1. Cell Viability and Proliferation Assays
These assays are fundamental to determining the concentration at which a substance becomes toxic to cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[9][14]
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., human fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound (prepared as a sterile dispersion or dissolved in a biocompatible solvent) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
-
-
XTT Assay (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide)
-
Principle: Similar to the MTT assay, XTT is reduced to a water-soluble formazan product, eliminating the need for a solubilization step and making it a more convenient alternative.
-
Protocol Outline: The protocol is similar to the MTT assay, with the primary difference being the type of tetrazolium salt used and the direct measurement of absorbance without a solubilization step.
-
2. Cell Membrane Integrity Assays
These assays detect damage to the cell membrane, a hallmark of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay
-
Principle: Measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the cell culture medium upon cell membrane damage.[12]
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Reading: Measure the absorbance of the colored product formed, which is proportional to the amount of LDH released. Cytotoxicity is calculated as a percentage of the maximum LDH release (from lysed control cells).
-
-
Workflow for In Vitro Cytotoxicity Assessment
References
- 1. cir-safety.org [cir-safety.org]
- 2. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Biocompatible succinic acid-based polyesters for potential biomedical applications: fungal biofilm inhibition and mesenchymal stem cell growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unive.it [iris.unive.it]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Stability of Dicetyl Succinate in Formulations: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the long-term stability of Dicetyl succinate in cosmetic and pharmaceutical formulations. While specific long-term stability data for this compound is not extensively published, this document outlines the key principles, experimental protocols, and comparative considerations based on the behavior of similar chemical entities (diesters) and established industry practices for stability testing.
Comparative Stability of Emollients
The stability of an emollient is crucial for the overall shelf-life and efficacy of a formulation. This compound, a diester, offers a unique set of properties. Its stability is primarily influenced by its susceptibility to hydrolysis and oxidation. Below is a comparative overview of different emollient classes and their general stability characteristics.
Table 1: Comparative Stability of Emollient Classes
| Emollient Class | Example(s) | Primary Degradation Pathway(s) | Key Stability Considerations |
| Diesters | This compound , Diisopropyl Adipate | Hydrolysis (especially at extreme pH), Oxidation | Susceptible to degradation in highly acidic or alkaline formulations. The presence of unsaturation would increase oxidative instability. |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol | Oxidation (if unsaturated) | Generally very stable, primarily used as thickeners and co-emulsifiers. Low reactivity in typical formulation environments. |
| Alkyl Benzoates | C12-15 Alkyl Benzoate | Hydrolysis (under extreme conditions) | Generally stable across a wide pH range. Offers good oxidative stability. |
| Silicones | Dimethicone, Cyclomethicone | Polymerization/Depolymerization (rare) | Highly stable and inert. Resistant to oxidation and hydrolysis. Can be sensitive to strong acids or bases. |
| Hydrocarbon Oils | Mineral Oil, Paraffin | Oxidation (requires high energy) | Very stable and resistant to hydrolysis. Can undergo auto-oxidation over long periods, especially when exposed to light and heat. |
Key Stability Parameters and Analytical Methods
To comprehensively assess the stability of a formulation containing this compound, a range of physical and chemical parameters should be monitored over time.
Table 2: Stability Parameters and Corresponding Analytical Techniques
| Parameter | Description | Analytical Method(s) |
| Assay of this compound | Quantification of the active ingredient to monitor for degradation. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC).[1][2] |
| Appearance, Color, and Odor | Organoleptic properties that can indicate physical or chemical changes. | Visual and Olfactory Assessment. |
| pH | Changes in pH can indicate degradation, especially hydrolysis of the ester. | pH Meter.[3] |
| Viscosity | A measure of the formulation's consistency; changes can indicate instability of the emulsion or degradation of components. | Viscometer, Rheometer.[3] |
| Microbial Contamination | Assessment of bacterial, yeast, and mold growth. | Microbial Limits Testing.[3] |
| Degradation Products | Identification and quantification of new chemical entities formed from the breakdown of this compound. | HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4][5] |
Experimental Protocols
To evaluate the long-term stability of this compound in a formulation, both accelerated and real-time stability studies are recommended.[6][7][8]
Protocol 1: Accelerated Stability Testing
Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation and physical changes.[7][8] This allows for a faster prediction of the product's shelf-life.
Objective: To evaluate the stability of a formulation containing this compound under accelerated conditions to predict its long-term stability at normal storage conditions.
Materials:
-
Final formulation packaged in the proposed commercial container/closure system.[2]
-
Stability chambers with controlled temperature and relative humidity (RH).
-
Analytical instrumentation (HPLC, pH meter, viscometer, etc.).
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation to be tested.[2]
-
Storage Conditions: Place the samples in stability chambers at accelerated conditions. A common condition is 40°C ± 2°C / 75% RH ± 5% RH.[9]
-
Testing Time Points: Test the samples at specified intervals. A typical schedule includes 0, 1, 3, and 6 months.[7][8]
-
Analytical Testing: At each time point, evaluate the samples for the parameters listed in Table 2 (Assay, pH, Viscosity, Appearance, etc.).
-
Data Analysis: Analyze the data for any significant changes from the initial time point. A significant change is often defined as a greater than 5% change in the assay of the active ingredient or a failure to meet any other acceptance criteria.[6]
Protocol 2: Real-Time Stability Testing
Real-time stability studies are conducted under the recommended storage conditions to validate the product's shelf-life.
Objective: To determine the shelf-life of a formulation containing this compound under its recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation in its final packaging.
-
Storage Conditions: Store the samples at the recommended long-term storage conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Time Points: The testing frequency should be sufficient to establish the stability profile. For a product with a proposed 24-month shelf-life, testing might be conducted at 0, 3, 6, 9, 12, 18, and 24 months.[8]
-
Analytical Testing: Perform the same battery of tests as in the accelerated study at each time point.
-
Data Evaluation: The data from the real-time study will ultimately be used to establish the product's expiration date.
Visualizations
Potential Degradation Pathway: Ester Hydrolysis
The primary chemical degradation pathway for this compound is likely hydrolysis, where the ester linkages are cleaved by water. This reaction can be catalyzed by acids or bases.[10][11][12]
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. kinampark.com [kinampark.com]
- 3. freelanceformulations.com [freelanceformulations.com]
- 4. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. www3.paho.org [www3.paho.org]
- 8. japsonline.com [japsonline.com]
- 9. lnct.ac.in [lnct.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to Cross-Validated Analytical Methods for Succinate Ester Quantification: A Case Study on Metoprolol Succinate
Introduction
The validation of an analytical method ensures that it is suitable for its intended purpose.[1] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[1] This guide will delve into these parameters, presenting them in a clear and comparative format to aid in the selection of the most appropriate analytical method for your research needs.
Comparative Analysis of HPLC Methods for Metoprolol Succinate Quantification
The following table summarizes the key performance characteristics of different stability-indicating HPLC methods reported for the quantification of Metoprolol Succinate. Stability-indicating methods are crucial as they can resolve the API from its degradation products, which is essential for assessing the stability of drug substances and products.[2][3][4]
| Parameter | Method 1 (RP-HPLC) [2] | Method 2 (RP-HPLC) [4] | Method 3 (UHPLC) [5] |
| Stationary Phase | Waters X-Terra RP18 (150mm x 4.6mm, 5µm) | C18 column | Not Specified |
| Mobile Phase | Not specified in detail | Sodium dihydrogen phosphate buffer-acetonitrile (70:30, v/v) | Not specified in detail |
| Flow Rate | Not specified in detail | 1 mL/min | Not specified in detail |
| Detection Wavelength | 240 nm | 274 nm | Not specified in detail |
| Linearity Range | Not specified in detail | Not specified in detail | Not specified in detail |
| Correlation Coefficient (r²) | Not specified in detail | Not specified in detail | Close to 1 |
| Precision (%RSD) | Intra-day: 0.8%, Inter-day: 0.7% | Not specified in detail | Assay: 0.59%, Intermediate: 0.23% |
| Accuracy (% Recovery) | Not specified in detail | Not specified in detail | 99.68% - 100.21% |
| LOD & LOQ | Not specified in detail | Validated | Not specified in detail |
| Robustness | Validated | Validated | Validated |
Detailed Experimental Protocols
Method 2: Stability-Indicating HPLC Method [4]
This method was developed for the analysis of Metoprolol succinate in the presence of its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A mixture of sodium dihydrogen phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 274 nm.
-
-
Sample Preparation:
-
Prepare a standard stock solution of Metoprolol succinate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range.
-
For assay of dosage forms, a sample preparation procedure to extract the drug from the formulation matrix would be required.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug was subjected to stress conditions including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal decomposition.[4]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different analytical methods provide equivalent and reliable results.
Caption: Workflow for the cross-validation of analytical methods.
This guide has presented a framework for comparing and cross-validating analytical methods for the quantification of succinate esters, using Metoprolol Succinate as a case study. The provided data, protocols, and workflow diagram serve as a valuable resource for researchers and scientists in the pharmaceutical field. While direct methods for Dicetyl succinate were not found, the principles of method development, validation, and cross-validation outlined here are universally applicable and can be adapted for the analysis of this and other novel compounds. The key to successful quantification lies in the rigorous validation of the chosen analytical method to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. jocpr.com [jocpr.com]
- 3. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejpmr.com [ejpmr.com]
Benchmarking Rheological Properties: Dicetyl Succinate in Comparison to Commercial Waxes
For researchers, scientists, and drug development professionals, understanding the rheological behavior of formulation excipients is critical for product performance and stability. This guide provides a comparative overview of the rheological properties of common commercial waxes—Beeswax, Carnauba Wax, and Candelilla Wax.
Objective: To benchmark the rheological characteristics of Dicetyl Succinate against established commercial waxes.
Limitation: Publicly available quantitative rheological data for this compound, such as melting point, viscosity, and hardness, is limited. This compound is a di-ester of succinic acid and cetyl alcohol, and is used in cosmetic formulations as an emollient and skin-conditioning agent. For a direct and comprehensive comparison, experimental testing of this compound using the protocols outlined below would be required.
Comparative Rheological Data of Commercial Waxes
The following table summarizes the key rheological and physical properties of three widely used commercial waxes.
| Property | Beeswax | Carnauba Wax | Candelilla Wax |
| Melting Point | 62-65°C (144-149°F)[1] | 82-86°C (180-187°F)[2][3] | 68.5-72.5°C (155-162°F)[4][5] |
| Hardness | Moderately hard, plastic[6] | Hardest natural wax known | Hard and brittle, softer than Carnauba but harder than Beeswax |
| Appearance | White to yellow flakes/solid | Yellow-brown flakes[2] | Yellowish-brown, opaque to translucent solid[4] |
| Key Composition | Primarily esters of fatty acids and fatty alcohols (e.g., myricyl palmitate) | Predominantly aliphatic esters (40 wt%), diesters of 4-hydroxycinnamic acid (21 wt%)[2] | Mainly hydrocarbons (about 50%), esters, free acids, and resins[4] |
| Primary Uses in Formulations | Thickener, emollient, emulsifier in creams, lotions, and lip balms | Hardening agent, provides high gloss and thermal stability in stick products and emulsions | Oil binder, provides gloss and structure, used to harden products without significantly raising the melting point[4] |
Experimental Protocols for Rheological Characterization
To ensure accurate and reproducible data for benchmarking, the following experimental protocols are recommended.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a standard thermal analysis technique used to determine the melting point and phase transition behavior of materials.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the wax is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 5-10°C/min).
-
The heat flow into the sample required to maintain it at the same temperature as the reference is measured.
-
The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.
-
DSC Workflow for Melting Point Determination
Viscosity Profiling (Rotational Rheometry)
A rotational rheometer can be used to measure the viscosity of the waxes as a function of temperature and shear rate. This provides insights into the flow behavior of the material when molten.
-
Methodology:
-
The wax sample is heated above its melting point until it is completely liquid.
-
The molten sample is placed between the parallel plates or cone-and-plate geometry of the rheometer.
-
The temperature is precisely controlled by a Peltier or similar system.
-
Temperature Sweep: The viscosity is measured at a constant, low shear rate while the temperature is decreased at a controlled rate. This helps to identify the temperature at which a sharp increase in viscosity occurs, indicating the onset of crystallization.
-
Flow Curve: At a constant temperature (above the melting point), the shear rate is ramped up, and the corresponding shear stress is measured to determine the viscosity. This reveals whether the material is Newtonian (viscosity is independent of shear rate) or shear-thinning (viscosity decreases with increasing shear rate).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Foaming Properties and Linear and Nonlinear Surface Dilatational Rheology of Sodium Caseinate, Tannin Acid, and Octenyl Succinate Starch Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. WO1992009195A1 - Herbicidal compositions - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
Safety Operating Guide
Essential Safety and Handling Guidelines for Dicetyl Succinate
Disclaimer: A specific Safety Data Sheet (SDS) for Dicetyl succinate was not found. The following guidance is based on general safety principles for handling chemicals with similar structures (long-chain alkyl esters) and should be supplemented by a site-specific risk assessment conducted by a qualified safety professional.
Personal Protective Equipment (PPE)
Based on general laboratory safety protocols for handling fine chemicals, the following personal protective equipment is recommended.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Inspect gloves before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. | Use a NIOSH-approved respirator if generating dust or aerosols. |
Operational Plan: Handling and Use
A systematic approach is crucial when handling chemicals for which complete hazard data is unavailable.
Preparation:
-
Review Available Information: Although a specific SDS is unavailable, review any available product information.
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Assemble PPE: Don the recommended personal protective equipment as outlined in the table above.
Handling:
-
Avoid Inhalation: Handle in a well-ventilated area to minimize the potential for inhaling any dust or fumes that may be generated, especially if heating the substance.
-
Prevent Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal Plan
Proper disposal is essential to ensure laboratory and environmental safety.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled waste container.
-
Do not mix with other waste streams unless compatible.
Disposal Route:
-
Dispose of the chemical waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling a chemical like this compound in a laboratory setting.
Standard laboratory chemical handling workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
